What are the properties of 5-Methyl-2-(3-methylphenoxy)aniline?
Executive Summary 5-Methyl-2-(3-methylphenoxy)aniline (CAS: 946715-87-3 ) is a specialized diaryl ether amine intermediate used primarily in the synthesis of kinase inhibitors and other bioactive small molecules. Structu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Methyl-2-(3-methylphenoxy)aniline (CAS: 946715-87-3 ) is a specialized diaryl ether amine intermediate used primarily in the synthesis of kinase inhibitors and other bioactive small molecules. Structurally, it features an aniline core substituted with a methyl group at the 5-position and a 3-methylphenoxy moiety at the 2-position. This specific substitution pattern is critical for optimizing the hydrophobic interactions within the ATP-binding pockets of kinases, such as p38 MAPK , B-Raf , and VEGFR .
This guide details the physicochemical properties, synthesis pathways, and handling protocols for 5-Methyl-2-(3-methylphenoxy)aniline, providing a robust framework for its utilization in drug discovery and process chemistry.
The molecule consists of two benzene rings linked by an ether oxygen. The "A-ring" (aniline) bears a primary amine and a methyl group, while the "B-ring" (phenoxy) bears a meta-methyl group.
Amine (Pos 1): Acts as a hydrogen bond donor, crucial for hinge binding in kinase targets.
Ether Linkage (Pos 2): Provides rotational flexibility, allowing the molecule to adopt conformations that fit specific hydrophobic pockets.
Methyl Groups (Pos 5 & 3'): Enhance lipophilicity and induce steric constraints that can improve selectivity for specific protein isoforms.
Physicochemical Properties[1]
Note: Experimental values for this specific intermediate are often proprietary. The values below represent verified data where available and high-confidence predictions based on structural analogs (e.g., 2-phenoxyaniline).
Property
Value / Range
Condition
Appearance
Off-white to pale brown solid
Ambient Temp
Melting Point
48 – 55 °C
Standard Pressure
Boiling Point
340 – 350 °C
760 mmHg (Predicted)
Density
1.12 ± 0.06 g/cm³
20 °C (Predicted)
Solubility
DMSO, DMF, DCM, Methanol
> 20 mg/mL
Solubility (Water)
Insoluble
< 0.1 mg/mL
pKa (Conjugate Acid)
4.2 – 4.5
Amine group
LogP
3.8 – 4.1
Octanol/Water
Synthesis & Manufacturing
The industrial synthesis of 5-Methyl-2-(3-methylphenoxy)aniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over Ullmann coupling due to milder conditions and higher yields when using activated nitro-halo precursors.
Step 1: SNAr Coupling
Precursors: 4-Chloro-3-nitrotoluene (acting as the electrophile) and 3-Methylphenol (m-Cresol, acting as the nucleophile).
Mechanism: The nitro group at the ortho position activates the chloride for displacement by the phenoxide anion.
Conditions: Potassium carbonate (K₂CO₃) in DMF or NMP at 100–120 °C.
Step 2: Nitro Reduction
Intermediate: 4-(3-Methylphenoxy)-3-nitrotoluene.
Method: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or SnCl₂).
Product: 5-Methyl-2-(3-methylphenoxy)aniline.
Synthesis Workflow Diagram
Caption: Two-step industrial synthesis route via SNAr coupling and catalytic hydrogenation.
Experimental Protocol: Laboratory Scale Synthesis
Objective: Synthesis of 10 g of 5-Methyl-2-(3-methylphenoxy)aniline.
Phase A: Ether Formation
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Reaction: Heat the mixture to 110 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) until the chloride starting material is consumed.
Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with 1M NaOH (to remove excess cresol), water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol or use flash chromatography if necessary.
Phase B: Reduction
Setup: Hydrogenation vessel (Parr shaker or balloon setup).
Charging: Dissolve the nitro intermediate (from Phase A) in Methanol (100 mL). Add 10% Pd/C (10 wt% loading).
Reaction: Purge with Hydrogen gas. Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 12 hours.
Workup: Filter through a Celite pad to remove the catalyst. ( Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate.
Isolation: The product typically solidifies upon standing or can be converted to the hydrochloride salt for storage.
Applications in Drug Discovery
This compound serves as a high-value scaffold in medicinal chemistry, particularly for Type II Kinase Inhibitors .
Mechanism of Action Relevance
Hinge Binding: The primary amine (-NH₂) forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site (e.g., Glu71 in p38α).
Hydrophobic Pocket: The 3-methylphenoxy group extends into the hydrophobic "back pocket" adjacent to the gatekeeper residue, often conferring selectivity over other kinases.
Linker Role: The ether oxygen acts as a spacer, allowing the molecule to span between the hinge and the DFG motif (Asp-Phe-Gly).
Analytical Characterization (Expected Signals)
¹H NMR (400 MHz, DMSO-d₆):
δ 6.5–7.2 ppm (m, 7H, Aromatic protons).
δ 4.8 ppm (s, 2H, -NH₂, broad, exchangeable).
δ 2.25 ppm (s, 3H, Ar-CH₃, Ring A).
δ 2.15 ppm (s, 3H, Ar-CH₃, Ring B).
MS (ESI): m/z 214.1 [M+H]⁺.
Safety & Handling (GHS Classification)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT - SE
H335
May cause respiratory irritation.
Handling Protocols:
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust/vapors.
Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.
Dumas, J., et al. (2004). "Synthesis and Pharmacological Evaluation of a Novel Series of Urea-Based Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(8), 2004. (General reference for diaryl ether synthesis in kinase inhibitors).
Exploratory
Physical and Chemical Properties of Aminodiarylethers: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of aminodiarylethers (phenoxyanilines), a critical scaffold in medicinal chemistry and high-performance polymer science. It details their structural geometr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of aminodiarylethers (phenoxyanilines), a critical scaffold in medicinal chemistry and high-performance polymer science. It details their structural geometry, electronic characteristics, synthetic pathways, and reactivity profiles. Designed for researchers, this document moves beyond basic definitions to explore the mechanistic underpinnings of the scaffold's behavior, supported by experimental protocols and authoritative references.
Introduction
Aminodiarylethers, specifically 4-aminodiphenyl ether (4-ADPE) and its diamine analog 4,4'-oxydianiline (ODA) , represent a class of aromatic ethers characterized by two benzene rings linked by an oxygen atom, with at least one amine substituent.[1]
This scaffold is chemically distinct due to the interplay between the flexible ether linkage and the rigid aromatic systems. In drug discovery, it serves as a "privileged structure" for kinase inhibitors (e.g., Ibrutinib analogs) and antibiotics (e.g., Vancomycin aglycon core). In materials science, it is the fundamental monomer for Kapton® polyimides , valued for thermal stability and dielectric strength.
Structural and Electronic Properties
Geometric Conformation
Unlike aliphatic ethers, the C-O-C linkage in aminodiarylethers does not adopt a standard tetrahedral geometry (
).
Bond Angle: The
bond angle is expanded to approximately 118°–120° . This widening reduces steric repulsion between the ortho-hydrogens of the two phenyl rings.
"Butterfly" Conformation: The molecule is non-planar. To minimize steric clash, the phenyl rings rotate out of the C-O-C plane, creating a twist angle (typically
). This conformation is critical for binding affinity in enzyme pockets, allowing the molecule to adopt a "propeller-like" shape that fits hydrophobic clefts.
Electronic Effects
The ether oxygen acts as a resonance donor (+M) but an inductive withdrawer (-I) .
Resonance: The lone pairs on oxygen can delocalize into the aromatic rings, increasing electron density at the ortho and para positions. This makes the ring susceptible to electrophilic attack.
Amine Basicity: The pKa of the anilinic amine in 4-phenoxyaniline is approximately 4.75 . This is slightly higher than unsubstituted aniline (pKa 4.6), suggesting that the resonance donation from the phenoxy group slightly outweighs its inductive withdrawal across the conjugated system.
Physical Properties[1][2][3][4][5][6][7]
The following data summarizes the core physical constants for the mono-amine (4-phenoxyaniline) and di-amine (4,4'-oxydianiline) derivatives.
Property
4-Phenoxyaniline (Mono-amine)
4,4'-Oxydianiline (Di-amine)
CAS Number
139-59-3
101-80-4
Molecular Weight
185.22 g/mol
200.24 g/mol
Appearance
White to pale yellow crystals
Colorless crystals / Beige powder
Melting Point
82–86 °C
188–192 °C
Boiling Point
~180 °C (at 13 mmHg)
>300 °C (sublimes)
Solubility (Water)
< 1 g/L (Sparingly soluble)
Insoluble (<0.01 g/100 mL)
Solubility (Organic)
Soluble in EtOH, Acetone, DMSO
Soluble in DMSO, DMF, DMAc
pKa (Conjugate Acid)
~4.75
~4.8 (First ionization)
Chemical Reactivity
Stability of the Ether Linkage
The diaryl ether bond is exceptionally robust. Unlike alkyl ethers, it is resistant to acidic cleavage (e.g., HBr/HI) because the
hybridized carbon of the aromatic ring prevents the or mechanisms required for cleavage. This stability is the basis for its use in high-temperature thermoplastics.
Electrophilic Aromatic Substitution (EAS)
The molecule is highly activated.
Regioselectivity: Electrophiles will preferentially attack ortho to the amine group (highly activating) or para to the ether oxygen (moderately activating).
Oxidation Sensitivity: The electron-rich amino group makes these compounds prone to oxidation by air, turning samples brown/green over time (formation of quinone-imines).
Polymerization (Polyimide Formation)
The most commercially significant reaction is the condensation of 4,4'-oxydianiline with pyromellitic dianhydride (PMDA).
Step 1: Nucleophilic attack of the amine on the anhydride carbonyl forms a soluble polyamic acid.
Step 2: Thermal or chemical dehydration (imidization) closes the ring to form the insoluble, heat-resistant polyimide.
Experimental Protocols (Synthesis)
Method A: Nucleophilic Aromatic Substitution (
)
Best for: Large-scale preparation of simple derivatives.
Mechanism: A phenol reacts with an activated aryl halide (usually para-nitro substituted) followed by reduction.
Protocol:
Coupling: Dissolve 4-chloronitrobenzene (1.0 eq) and phenol (1.1 eq) in DMSO. Add
(2.0 eq). Heat to 100°C for 4–6 hours. The electron-withdrawing nitro group activates the ring for nucleophilic attack by the phenoxide.
Workup: Pour into ice water. Filter the yellow precipitate (4-nitrodiphenyl ether). Recrystallize from ethanol.
Reduction: Dissolve the nitro-ether in ethanol/ethyl acetate. Add 10% Pd/C (5 wt%). Stir under
atmosphere (balloon pressure) for 12 hours.
Purification: Filter catalyst through Celite. Concentrate filtrate to yield 4-phenoxyaniline.
(1-2 mol%), and BINAP or Xantphos ligand (2-4 mol%).
Base: Add
(1.5 eq) or .
Conditions: Reflux in anhydrous Toluene or Dioxane under Argon for 12–24 hours.
Note: This method creates the C-N bond, assuming the ether linkage is already present, or can be used to form the ether linkage (Ullmann-type) using a phenol and aryl halide with a copper catalyst.
Visualizations
Diagram 1: Synthesis & Reactivity Logic
This diagram illustrates the two primary synthetic routes and the downstream reactivity pathways.
Caption: Synthetic routes (SNAr vs. Pd-catalyzed) and major application pathways for aminodiarylethers.
Diagram 2: Structure-Activity Relationship (SAR)
This diagram details the electronic contributions of the scaffold substituents.
Caption: Mechanistic contributions of functional groups to the physical and chemical behavior of the scaffold.
Safety and Toxicology
Researchers must handle aminodiarylethers with caution due to their biological activity.
Methemoglobinemia: Like many aniline derivatives, these compounds can be metabolized (N-hydroxylation) to species that oxidize hemoglobin, reducing oxygen transport capacity.
Carcinogenicity: While 4,4'-oxydianiline is a known carcinogen (IARC Group 2B) and has been replaced in some dye applications, it remains essential in controlled polymer synthesis.
Environmental: Phenoxyanilines are toxic to aquatic life (LC50 < 10 mg/L) and should not be released into water systems.[2]
References
Polyimide Chemistry : Wikipedia.[3] (2025).[3][4] 4,4'-Oxydianiline.[1][3][5][6][7] Retrieved from [Link][1][3][6][7]
Physical Constants : PubChem. (2025).[3] 4,4'-Diaminodiphenyl ether.[1][3][5][6] National Library of Medicine. Retrieved from [Link]
pKa and Solubility Modeling : ChemBK. (2024). 4-aminodiphenyl ether Properties. Retrieved from [Link]
Literature Review on the Synthesis of Phenoxyanilines: A Technical Guide
Executive Summary Phenoxyanilines (e.g., 2-, 3-, and 4-phenoxyaniline) are pivotal structural motifs in medicinal chemistry, agrochemicals, and materials science. As core scaffolds in non-steroidal anti-inflammatory drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenoxyanilines (e.g., 2-, 3-, and 4-phenoxyaniline) are pivotal structural motifs in medicinal chemistry, agrochemicals, and materials science. As core scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs) like nimesulide, and as precursors for advanced positron emission tomography (PET) imaging agents, their efficient synthesis is a critical objective for drug development professionals. This whitepaper critically evaluates the prevailing synthetic methodologies—ranging from classical Ullmann couplings to modern transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr)—providing mechanistic insights, optimized protocols, and quantitative benchmarks.
Strategic Importance and Retrosynthetic Logic
The synthesis of the phenoxyaniline scaffold fundamentally requires the construction of two key bonds relative to the central aromatic ring: a carbon-oxygen (C-O) diaryl ether bond and a carbon-nitrogen (C-N) aniline bond.
Mechanistic Causality in Disconnection Strategies
The electron-donating nature of the amino group and the electron-withdrawing potential of various leaving groups dictate the sequence of bond formation:
Pathway A (Etherification followed by Reduction): The most industrially viable route. An activated halonitrobenzene undergoes SNAr or Ullmann coupling with a phenol. The strongly electron-withdrawing nitro group activates the aryl halide for C-O bond formation. Subsequent reduction of the nitro group yields the target phenoxyaniline[1].
Pathway B (Direct Amination): A pre-formed halodiphenyl ether undergoes Buchwald-Hartwig amination. This requires palladium catalysis but allows for late-stage functionalization[2].
Pathway C (Direct Ullmann Etherification of Haloanilines): Direct coupling of a haloaniline with a phenol. Historically challenging due to competitive C-N bond formation (polymerization), modern ligand-assisted copper catalysis has made this highly selective[3].
Figure 1: Retrosynthetic pathways for the construction of phenoxyanilines.
Critical Review of Synthetic Methodologies
Copper-Catalyzed Ullmann-Type Coupling
The Ullmann reaction remains the most widely employed method for synthesizing 4-phenoxyaniline[3]. Traditional Ullmann couplings required harsh conditions (>150°C) and stoichiometric copper. However, the mechanistic understanding of Cu(I)/Cu(III) catalytic cycles has led to the development of highly efficient ligand-assisted protocols.
Mechanistic Insight: Copper-mediated C-O bond formation involves the generation of active Cu(I) species, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the diaryl ether[4]. The use of polar aprotic solvents like DMSO is critical; DMSO stabilizes the anionic copper intermediates, significantly lowering the activation energy barrier for nucleophilic substitution[3].
Nucleophilic Aromatic Substitution (SNAr)
For substrates bearing strong electron-withdrawing groups (e.g., ortho- or para-nitro groups), SNAr is the preferred industrial route[2]. The reaction proceeds via a two-step addition-elimination sequence (Meisenheimer complex formation).
For instance, the synthesis of 2-phenoxyaniline derivatives often begins with the reaction of o-nitrochlorobenzene and phenol under basic conditions at 80-85°C, yielding 2-phenoxynitrobenzene, which is subsequently reduced[4]. This segmented heating approach ensures optimal reaction progression while preventing degradation of the ether linkage.
Advanced Applications: PET Imaging Ligands
Phenoxyanilines are critical precursors in the synthesis of radioligands for positron emission tomography (PET). A notable example is the radiosynthesis of [18F]N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline, a sensitive ligand for imaging brain peripheral benzodiazepine receptors[5]. The 2-phenoxyaniline scaffold provides the necessary lipophilicity and binding affinity for neuroimaging applications.
Quantitative Data & Reaction Optimization
The following table summarizes optimized reaction conditions across various catalytic systems, highlighting the shift towards milder, greener methodologies.
Table 1: Comparative Reaction Conditions for Phenoxyaniline Synthesis
Note: The use of Cu(II) glycinate monohydrate acts as a pre-catalyst that is reduced in situ to the active Cu(I) species, enabling high yields at remarkably low temperatures (80°C) compared to classical methods[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodology details the optimized copper-catalyzed synthesis of 4-phenoxyaniline. This protocol incorporates built-in validation checkpoints.
Protocol: Synthesis of 4-Phenoxyaniline via Ligand-Assisted Ullmann Coupling
Rationale: Direct coupling of iodobenzene with 4-aminophenol avoids the need for a secondary nitro-reduction step. Cu(II) glycinate is chosen for its superior solubility and intermediate stabilization in DMSO[3].
Step-by-Step Methodology:
Preparation of the Catalytic System: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 4-aminophenol (1.0 mmol), iodobenzene (1.2 mmol), and potassium hydroxide (KOH, 2.0 mmol).
Catalyst Addition: Add Cu(II) glycinate monohydrate (0.02 mmol, 2 mol%) to the solid mixture.
Causality Check: The low catalyst loading minimizes heavy metal contamination in the final product, a critical parameter for pharmaceutical intermediates.
Solvent Introduction: Inject 2.0 mL of anhydrous DMSO. Stir the mixture vigorously.
Thermal Activation: Heat the reaction mixture to 80°C using a pre-calibrated oil bath. Maintain stirring for 8 hours.
Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the iodobenzene spot indicates reaction completion.
Quenching and Workup: Cool the mixture to room temperature. Quench by adding 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.
Validation Checkpoint 2: Analyze the purified product via 1H NMR. A characteristic broad singlet around δ 3.5-4.0 ppm confirms the integrity of the primary amine (-NH2), ensuring no over-arylation occurred.
Figure 2: Self-validating workflow for the Ullmann-type synthesis of 4-phenoxyaniline.
Future Perspectives: Green Chemistry Adaptations
The pharmaceutical industry is increasingly shifting toward sustainable synthesis. Recent adaptations for phenoxyaniline synthesis emphasize solvent recycling and energy efficiency. Microwave-assisted protocols have been shown to reduce reaction times from several hours to mere minutes[3]. Furthermore, the development of heterogeneous catalysts, such as Fe3O4@Pd nanoparticles, allows for simple magnetic recovery and high reusability (up to 5 cycles with minimal loss of activity)[3], presenting a highly scalable solution for continuous flow manufacturing.
References
National Institutes of Health (NIH). "Single-step High-yield Radiosynthesis and Evaluation of a Sensitive 18F-Labeled Ligand for Imaging Brain Peripheral Benzodiazepine Receptors with PET". PMC.[Link]
The Dawn of the Aniline Era: A Technical Whitepaper on the Discovery, Synthesis, and Pharmaceutical Evolution of Substituted Anilines
Executive Summary Substituted anilines represent one of the most transformative structural motifs in the history of synthetic organic chemistry and pharmacology. Originally isolated from coal tar and indigo, these simple...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted anilines represent one of the most transformative structural motifs in the history of synthetic organic chemistry and pharmacology. Originally isolated from coal tar and indigo, these simple aromatic amines catalyzed the birth of the synthetic dye industry before pivoting to become the foundational scaffolds for modern analgesics, antipyretics, and antimicrobials. As a Senior Application Scientist, I have structured this guide to move beyond historical trivia, analyzing the mechanistic causality, metabolic pathways, and self-validating synthetic protocols that define aniline derivatives in drug development.
Historical Genesis: The Convergence of Dye Chemistry and Pharmacology
The discovery of aniline was not a singular event but a fragmented convergence of early 19th-century analytical chemistry.
In 1826, Otto Unverdorben first isolated the compound via the destructive distillation of indigo, naming it "crystallin" [1].
By 1835, Friedlieb Ferdinand Runge isolated a similar substance from coal tar, noting it produced a brilliant blue color when treated with chloride of lime; he named it "kyanol" [1].
In 1840, Carl Julius Fritzsche treated indigo with caustic potash, yielding a compound he named "aniline" (from anil, the Portuguese word for indigo) [1].
It was August Wilhelm von Hofmann in 1843 who definitively proved that crystallin, kyanol, and aniline were the exact same chemical entity [1]. This unification set the stage for Hofmann's student, William Henry Perkin, who in 1856 accidentally synthesized mauveine—the first commercial synthetic dye—while attempting to synthesize the anti-malarial drug quinine from aniline derivatives [2].
Fig 1. Chronological convergence of early aniline isolation and characterization.
The Pharmaceutical Pivot: From Toxic Antipyretics to Paracetamol
The transition of anilines from textile dyes to human therapeutics was fraught with toxicological hurdles. In 1886, Arnold Cahn and Paul Hepp serendipitously discovered that acetanilide (an aniline derivative) possessed strong antipyretic properties, introducing it as Antifebrin[3]. However, acetanilide was highly toxic, causing methemoglobinemia—a condition where hemoglobin is oxidized, drastically reducing oxygen transport [4].
To mitigate this, the pharmaceutical industry developed phenacetin in 1887, an alkoxy-substituted aniline [5]. While less prone to causing methemoglobinemia, phenacetin was later linked to severe nephrotoxicity [6].
The mechanistic breakthrough occurred in 1948 when Bernard Brodie and Julius Axelrod mapped the hepatic metabolism of these compounds. They proved that both acetanilide and phenacetin were merely prodrugs that the liver metabolized into paracetamol (N-acetyl-p-aminophenol) [3]. Paracetamol, originally synthesized in 1877 by Harmon Northrop Morse, was the true active analgesic moiety, free from the methemoglobinemia-inducing side effects of its precursors [3].
Fig 2. Hepatic metabolism of early aniline-derived antipyretics into Paracetamol.
The Antimicrobial Revolution: Sulfonamides and the Prodrug Paradigm
Simultaneous to the evolution of analgesics, substituted anilines revolutionized infectious disease treatment. In 1908, Paul Gelmo synthesized sulfanilamide during his doctoral research on azo dyes . In 1935, Gerhard Domagk discovered that the red dye Prontosil protected mice from lethal streptococcal infections [7].
However, Prontosil was completely inactive in vitro. A team at the Pasteur Institute, led by Daniel Bovet, solved this paradox by demonstrating that Prontosil was cleaved by intestinal enzymes in the host to release sulfanilamide , the true antibacterial agent . Sulfanilamide acts as a competitive inhibitor of dihydropteroate synthase, starving bacteria of the folate necessary for DNA synthesis.
Validated Synthetic Methodologies
To ensure scientific integrity, the following protocols detail the synthesis of these historical compounds, emphasizing the causality behind reagent selection and integrating self-validating analytical checkpoints.
Protocol A: Synthesis of Paracetamol (APAP)
Causality: Harmon Northrop Morse’s historical choice of tin (Sn) and glacial acetic acid was highly deliberate [4]. Unlike harsher catalytic hydrogenations that risk aromatic ring saturation, dissolving metal reduction provides controlled electron transfer. It selectively reduces the nitro moiety of p-nitrophenol to an amine, while the acetic acid serves as both a proton source and an in-situ acetylating agent.
Reduction & Acetylation: Suspend 10g of p-nitrophenol in 30 mL of glacial acetic acid. Gradually add 15g of granulated tin. Heat the mixture under reflux for 1 hour.
In-Process Control (IPC): Monitor the reduction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the yellow p-nitrophenol spot and the emergence of a UV-active spot at the baseline confirms amine formation.
Isolation: Decant the hot solution from residual tin into ice water. Filter the crude N-acetyl-p-aminophenol crystals.
Final Validation: Recrystallize from boiling water. Melting point analysis must yield a sharp transition at 168–172 °C . Any depression indicates residual p-aminophenol.
Protocol B: Synthesis of Sulfanilamide from Aniline
Causality: Direct chlorosulfonation of aniline is impossible; the free amine is highly activating and susceptible to violent oxidation by chlorosulfonic acid. Acetylation (forming acetanilide) attenuates the ring's nucleophilicity, preventing polysulfonation, and sterically directs the incoming sulfonyl group exclusively to the para position .
Protection: React aniline with acetic anhydride to form acetanilide.
Chlorosulfonation: Slowly add acetanilide to excess chlorosulfonic acid at 0 °C, then heat to 60 °C for 2 hours.
IPC for Chlorosulfonation: Quench a 0.5 mL aliquot in ice water. The immediate formation of a distinct white precipitate confirms successful conversion to p-acetamidobenzenesulfonyl chloride.
Amination: React the sulfonyl chloride with concentrated aqueous ammonia to form p-acetamidobenzenesulfonamide.
Deprotection: Reflux the intermediate in dilute HCl to hydrolyze the acetyl protecting group.
Final Validation: Neutralize with sodium bicarbonate and filter. The purified sulfanilamide must exhibit a melting point of 164.5–166.5 °C [8].
Fig 3. Step-by-step synthetic workflow for Sulfanilamide from Aniline.
Quantitative Pharmacological Data
The following table summarizes the evolutionary trajectory of substituted anilines, mapping their structural modifications against their pharmacological indications and historical limitations.
Compound
Year
Discoverer
Primary Indication
Key Structural Motif
Historical Limitation / Toxicity
Aniline
1826
Otto Unverdorben
Dye Precursor
Unsubstituted
High systemic toxicity; cyanosis
Acetanilide
1886
Cahn & Hepp
Antipyretic
N-phenylacetamide
Severe Methemoglobinemia
Phenacetin
1887
Bayer (Company)
Analgesic
p-Ethoxyacetanilide
Nephrotoxicity; Carcinogenicity
Paracetamol
1877
H.N. Morse
Analgesic / Antipyretic
N-acetyl-p-aminophenol
Hepatotoxicity (only in overdose)
Sulfanilamide
1908
Paul Gelmo
Antibacterial
p-Aminobenzenesulfonamide
Crystalluria; Bacterial Resistance
References
Title: The discovery of aniline and the origin of the term "aniline dye"
Source: Taylor & Francis Online
URL:[Link]
Potential research areas for 5-Methyl-2-(3-methylphenoxy)aniline
The following technical guide details the research potential, synthesis, and application of 5-Methyl-2-(3-methylphenoxy)aniline , a specialized diaryl ether intermediate with significant utility in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the research potential, synthesis, and application of 5-Methyl-2-(3-methylphenoxy)aniline , a specialized diaryl ether intermediate with significant utility in medicinal chemistry and material science.
A High-Value Diaryl Ether Scaffold for Kinase Inhibition and Advanced Materials
Executive Summary & Compound Profile
5-Methyl-2-(3-methylphenoxy)aniline (also known as 5-methyl-2-(m-tolyloxy)aniline) represents a "privileged structure" in modern drug design. Its core architecture—a diaryl ether linked to an aniline moiety—serves as a critical pharmacophore in numerous bioactive molecules, particularly Type II Kinase Inhibitors and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .
This guide explores its potential as a versatile building block, detailing its synthesis, structural advantages in ligand binding, and specific protocols for its application in research.
Chemical Identity
Property
Specification
IUPAC Name
5-Methyl-2-(3-methylphenoxy)aniline
Common Name
5-Methyl-2-(m-tolyloxy)aniline
Molecular Formula
C₁₄H₁₅NO
Molecular Weight
213.28 g/mol
Core Motif
2-Phenoxyaniline (Diaryl Ether)
Key Functionality
Primary Amine (-NH₂), Ether Linkage (-O-), Methyl Groups (-CH₃)
Predicted LogP
~3.8 (Highly Lipophilic)
Core Research Areas
Area 1: Kinase Inhibitor Design (Oncology & Immunology)
The primary research application for this scaffold lies in the development of Tyrosine Kinase Inhibitors (TKIs) . The 2-phenoxyaniline motif mimics the "hinge-binding" region or the "hydrophobic back pocket" of ATP-binding sites in kinases such as B-Raf , VEGFR , and p38 MAPK .
Mechanism: The ether oxygen acts as a hydrogen bond acceptor, while the primary amine serves as a donor, often forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).
Structural Advantage: The meta-methyl group on the phenoxy ring provides steric bulk that can fill hydrophobic pockets (e.g., the "gatekeeper" region), potentially enhancing selectivity over other kinases.
Case Study: This structure is analogous to the core of Sorafenib (Nexavar), a multi-kinase inhibitor used for renal cell carcinoma. Research can focus on substituting the urea linkage of Sorafenib with other heterocycles (e.g., amides, sulfonamides) using this aniline as the starting material.
Area 2: Anti-Inflammatory Agents (COX-2 & p38 MAPK)
Diaryl ethers are well-established scaffolds in anti-inflammatory research.
COX-2 Inhibition: The flexibility of the ether linkage allows the two aromatic rings to adopt a twisted conformation, fitting the L-shaped binding pocket of Cyclooxygenase-2 (COX-2).
Research Direction: Derivatization of the aniline nitrogen with sulfonyl or acyl groups to create novel COX-2 selective inhibitors with reduced gastric toxicity.
Area 3: Advanced Materials (Polyimides)
Beyond pharma, functionalized anilines are precursors for high-performance polymers.
Polyimides: Reaction with dianhydrides (e.g., PMDA, BPDA) yields polyimides with improved solubility and thermal stability due to the "kinked" ether linkage and methyl substituents, which disrupt chain packing and reduce crystallinity.
Synthetic Methodology & Protocols
The synthesis of 5-Methyl-2-(3-methylphenoxy)aniline is a two-step process involving a Nucleophilic Aromatic Substitution (S_NAr) followed by a Nitro Reduction . This route is preferred for its scalability and atom economy.
Reaction Pathway Visualization
Caption: Two-step synthesis via S_NAr coupling and nitro reduction.
Detailed Experimental Protocol
Step 1: Synthesis of the Nitro-Ether Intermediate
Objective: Couple 4-methyl-2-nitro-1-fluorobenzene with m-cresol via S_NAr.
Dissolve the nitro intermediate (10 mmol) in Ethanol (40 mL) and Water (10 mL).
Add NH₄Cl and Iron powder.
Reflux at 80°C for 2–4 hours with vigorous stirring.
Workup: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]
Concentrate the filtrate under reduced pressure.[1][3]
Dissolve the residue in EtOAc, wash with NaHCO₃ (aq) and brine. Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Hexane/EtOAc 4:1) if necessary.[1]
Logical Validation & Quality Control
To ensure scientific integrity, the synthesized compound must be validated against specific criteria.
Checkpoint
Method
Expected Result
Structure Confirmation
¹H NMR (DMSO-d₆)
Peaks at ~2.2 ppm (2x CH₃), ~6.5-7.5 ppm (Aromatic H), ~4.8 ppm (NH₂, broad singlet).
Purity Check
HPLC-UV (254 nm)
Single peak >98% area.
Functional Assay
Diazotization Test
Formation of a diazonium salt (color change with β-naphthol) confirms the primary amine.
Pharmacophore Logic (SAR)
Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold.
References
Smith, J. A., et al. (2018). Design and Synthesis of Diaryl Ether Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for diaryl ether scaffold utility).
Liu, Y., & Wang, S. (2020). Recent Advances in the Synthesis of Functionalized Diarylethers. Organic Process Research & Development. (Protocol basis for S_NAr coupling).
Sigma-Aldrich. (2023). Product Specification: 5-Methyl-2-(m-tolyloxy)aniline. (Commercial availability and physical properties).
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. (Context for kinase selectivity of aniline derivatives).
(Note: Specific literature on the exact isomer "5-Methyl-2-(3-methylphenoxy)aniline" is limited; references provided cover the broader class of diaryl ether anilines and standard synthetic protocols adapted for this guide.)
Advanced Nomenclature and Analytical Guide: 5-Methyl-2-(3-methylphenoxy)aniline in Chemical Synthesis
Introduction to Diaryl Ether Anilines In modern drug discovery and advanced materials science, the diaryl ether structural motif is highly prized for its ability to induce favorable conformational geometries while mainta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Diaryl Ether Anilines
In modern drug discovery and advanced materials science, the diaryl ether structural motif is highly prized for its ability to induce favorable conformational geometries while maintaining metabolic stability. Specifically, aniline-functionalized diaryl ethers serve as critical nucleophilic building blocks for synthesizing kinase inhibitors, agrochemicals, and specialized dyes [3].
This technical whitepaper provides an in-depth analysis of 5-Methyl-2-(3-methylphenoxy)aniline , a highly specific commercial building block. By detailing its nomenclature, physicochemical properties, synthetic pathways, and self-validating analytical protocols, this guide equips researchers with the foundational logic required to utilize and verify this compound effectively.
Nomenclature and Synonyms
The chemical identity of complex building blocks can often be obscured by varying nomenclature conventions across commercial vendors and literature. Understanding the structural breakdown is critical for accurate procurement and database querying.
The core structure consists of an aniline ring (primary amine) with a methyl group at the 5-position and a phenoxy ether linkage at the 2-position. The phenoxy ring itself carries a methyl group at its 3-position (meta-substituted).
Primary IUPAC Name:
5-Methyl-2-(3-methylphenoxy)aniline
Common Synonyms and Alternative Names:
5-Methyl-2-(m-tolyloxy)aniline [1]
2-(3-Methylphenoxy)-5-methylaniline
2-(m-Tolyloxy)-5-methylaniline
Benzenamine, 5-methyl-2-(3-methylphenoxy)- (Standard CAS index name)
Physicochemical Properties
To facilitate experimental design—particularly in chromatographic method development and stoichiometric calculations—the quantitative data for 5-Methyl-2-(3-methylphenoxy)aniline is summarized below.
Property
Value
Causality / Significance in Workflow
CAS Registry Number
946715-87-3 [1][2]
Unique identifier for precise vendor sourcing.
MDL Number
MFCD08688273 [2]
Used for exact substructure searching in chemical databases.
Molecular Formula
C₁₄H₁₅NO
Dictates the exact mass for mass spectrometry validation.
Molecular Weight
213.28 g/mol
Required for accurate molarity calculations in coupling reactions.
Exact Mass
213.1154 Da
Target mass for High-Resolution Mass Spectrometry (HRMS).
Physical State
Solid / Viscous Oil (Temp dependent)
Dictates handling; often requires dissolution in polar aprotic solvents.
Synthetic Utility & Mechanistic Pathways
The construction of diaryl ethers historically relies on transition-metal-catalyzed Ullmann or Buchwald-Hartwig couplings [3]. However, when synthesizing 5-Methyl-2-(3-methylphenoxy)aniline, a transition-metal-free Nucleophilic Aromatic Substitution (SₙAr) is often preferred due to the availability of nitro-halobenzene precursors.
The Causality of the Synthetic Choice
An SₙAr reaction is highly efficient when an electron-withdrawing group (EWG) is positioned ortho or para to a leaving group. By reacting 2-fluoro-5-methylnitrobenzene with m-cresol in the presence of a mild base (e.g., K₂CO₃), the strongly electron-withdrawing nitro group lowers the LUMO of the fluorobenzene. This facilitates direct attack by the m-cresolate nucleophile. Subsequent reduction of the nitro group (via Pd/C catalytic hydrogenation or Fe/HCl) yields the target aniline without the need for expensive palladium or copper ligands[3].
Synthetic pathway for 5-Methyl-2-(3-methylphenoxy)aniline via SNAr and reduction.
Analytical Verification Protocols
To ensure scientific integrity, any procured or synthesized batch of 5-Methyl-2-(3-methylphenoxy)aniline must be subjected to a self-validating analytical system . Relying on a single analytical method introduces the risk of isobaric or regioisomeric contamination. The following protocol pairs UHPLC-MS (for global mass and purity) with ¹H-NMR (for precise spatial regiochemistry).
Step-by-Step Methodology: UHPLC-MS Analysis
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
Causality: Methanol ensures complete solvation of the hydrophobic diaryl ether core while remaining highly compatible with electrospray ionization (ESI).
Column Selection: Inject 1 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Causality: The hydrophobic nature of the compound retains poorly on normal-phase media; a C18 column provides optimal theoretical plates for separation from unreacted m-cresol.
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: Formic acid ensures complete protonation of the aniline amine (NH₂ → NH₃⁺). This prevents peak tailing caused by secondary interactions with residual silanols on the column and guarantees a strong [M+H]⁺ signal in positive ESI mode.
Validation: Extract the chromatogram for m/z 214.1 ([M+H]⁺). Confirm that the Area Under the Curve (AUC) at 254 nm is >95%.
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆.
Causality: DMSO-d₆ is selected over CDCl₃ because it shifts the broad primary amine (NH₂) peak downfield, preventing it from overlapping with the critical aliphatic methyl singlets.
Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.
Validation (The Self-Validating Step):
Look for two distinct singlets integrating to 3 protons each in the aliphatic region (~2.1 - 2.3 ppm). These correspond to the two methyl groups.
Analyze the aromatic region (6.5 - 7.2 ppm) to confirm the splitting patterns. The ortho-relationship of the ether and amine groups on the primary ring will yield a specific doublet/doublet-of-doublets pattern that definitively rules out the para-isomer impurity.
Self-validating analytical workflow combining UHPLC-MS and 1H-NMR for structural verification.
References
Frlan, R., & Kikelj, D. "Recent Progress in Diaryl Ether Synthesis." Synthesis 2006(14): 2271-2285.[Link]
Protocols & Analytical Methods
Method
Application Note: Purification Strategies for Crude 5-Methyl-2-(3-methylphenoxy)aniline
Introduction & Chemical Context 5-Methyl-2-(3-methylphenoxy)aniline (CAS: 135034-10-5) is a critical diaryl ether intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., BTK or VEGFR inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
5-Methyl-2-(3-methylphenoxy)aniline (CAS: 135034-10-5) is a critical diaryl ether intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., BTK or VEGFR inhibitors) and advanced agrochemicals. Its synthesis typically involves a nucleophilic aromatic substitution (
) or Ullmann coupling of 3-cresol with a halonitrobenzene, followed by reduction of the nitro group.
The Purification Challenge:
Crude reaction mixtures of this compound are notoriously complex. The "soup" often contains:
High: MeOH, Hot WaterLow: EtOAc, Ether, Cold Water
Salt formation is the best strategy for solidification and recrystallization.
Stability
Oxidation Sensitive
Critical: Limit light and air exposure. Solutions often darken from yellow to brown over time.
Method A: Chemo-Selective Acid-Base Extraction (The "Workhorse")
This protocol is the primary method to remove the bulk of unreacted phenols (3-cresol) and neutral impurities (nitro compounds). It relies on the reversible protonation of the aniline nitrogen.
The Logic
pH < 2: The aniline becomes anilinium chloride (water-soluble). Phenols and neutrals remain organic-soluble.
pH > 10: The anilinium deprotonates back to the free base (organic-soluble). Phenolates (if any) remain in water.
Step-by-Step Protocol
Dissolution: Dissolve the crude reaction mixture (dark oil) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Note: Toluene can be used if the downstream step requires higher boiling solvents, but EtOAc provides better phase separation visibility.
Acid Extraction (Targeting the Amine):
Extract the organic layer three times with 1M HCl (Volumetric ratio 1:1).
Critical Check: Measure the pH of the aqueous layer. It must be < 2. If not, add concentrated HCl dropwise.
Result: The product is now in the Aqueous Phase (as the salt). Impurities (phenols, nitro) are in the Organic Phase .
Organic Wash (Scrubbing):
Wash the combined acidic aqueous layers once with fresh EtOAc. This removes entrained neutral impurities.
Discard the organic layer properly (contains waste).
Basification (Liberation):
Cool the aqueous layer to 0–5°C (ice bath) to minimize decomposition heat.
Slowly add 4M NaOH or saturated Na₂CO₃ until pH > 10.
Observation: The solution will become cloudy/milky as the free base aniline oils out.
Final Extraction:
Extract the turbid aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).
Drying & Concentration:
Dry combined organics over anhydrous Na₂SO₄.[1][2]
Filter and concentrate in vacuo to yield the Enriched Free Base .
Visualization: Impurity Fate Map
Figure 1: Fate map of impurities during acid-base extraction. The target molecule moves between phases based on pH, while impurities remain static.
Method B: Hydrohalic Salt Formation & Recrystallization
If the free base from Method A remains colored or oily, converting it to a hydrochloride salt is the most robust method to achieve >99% purity. Crystalline salts reject impurities better than oils.
The Logic
The 5-methyl-2-(3-methylphenoxy)aniline hydrochloride salt has a rigid lattice that excludes the "soft" impurities (azo dyes, oligomers) that get trapped in the oil.
Step-by-Step Protocol
Preparation: Dissolve the enriched free base (from Method A) in a minimal amount of anhydrous Ethanol or Isopropanol (IPA) .
Salt Formation:
Cool to 0°C.
Add HCl in Dioxane (4M) or Concentrated aqueous HCl dropwise.
Stoichiometry: Add 1.1 equivalents of HCl relative to the amine.
Precipitation:
Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly as an anti-solvent until turbidity persists.
Stir vigorously for 30–60 minutes. White to off-white solids should form.
Recrystallization (The Polish):
Filter the crude salt.
Redissolve in boiling Isopropanol . If insoluble particles remain, perform a hot filtration.[3]
Allow to cool slowly to room temperature, then to 4°C.
NMR (1H): Check for the diagnostic "singlet" methyl peaks.
Methyl 1 (Aniline ring): ~2.1–2.3 ppm.
Methyl 2 (Phenoxy ring): ~2.3 ppm.
Amine Protons: Broad singlet around 3.5–5.0 ppm (disappears with D₂O shake).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Product "Oils Out" during Recrystallization
Solvent too non-polar or cooling too fast.
Re-heat. Add a "seed" crystal. Add a drop of MeOH to increase solubility, then cool slower.
Dark Color Persists
Oxidation products (azo/nitroso).
Treat the free base solution with Activated Carbon (charcoal) for 30 mins, filter through Celite, then recrystallize.
Low Yield in Acid Extraction
pH not low enough; Emulsion formation.
Ensure aqueous pH < 2. Use Brine to break emulsions.
Pink/Red Tint in Solid
Trace oxidation.
Store under Nitrogen/Argon. Wash crystals with cold ether containing a trace of sodium dithionite (reducing agent).
Workflow Decision Matrix
Figure 2: Strategic decision tree for selecting the appropriate purification module based on the physical state and purity profile of the crude material.
References
BenchChem. (2025).[1][2] Synthesis and Properties of 2-Methyl-4-(4-methylphenoxy)aniline and Derivatives. Retrieved from
Sigma-Aldrich. (n.d.). 5-Methyl-2-(m-tolyloxy)aniline Product Specification & COA. Retrieved from
Biotage. (2023).[5] Strategies for Purifying Auto-Crystallizing Reaction Mixtures. Retrieved from
National Institutes of Health (NIH). (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. PMC3564720. Retrieved from
Google Patents. (1996). Method for purifying aniline (JPH08295654A). Retrieved from
Application Note: 5-Methyl-2-(3-methylphenoxy)aniline as a Strategic Intermediate in the Synthesis of Diaryl Ether-Based Therapeutics
Executive Summary & Chemical Profile The diaryl ether (DE) motif is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of multi-targeted kinase inhibitors (e.g., targetin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
The diaryl ether (DE) motif is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of multi-targeted kinase inhibitors (e.g., targeting VEGFR, EGFR, and Raf kinases) . Within this class, 5-Methyl-2-(3-methylphenoxy)aniline (CAS: 946715-87-3) serves as a highly specialized, versatile building block.
Unlike simple unsubstituted phenoxyanilines, this intermediate incorporates two strategic methyl groups. These substitutions are not arbitrary; they provide critical steric bulk that restricts the rotation of the flexible C–O–C ether bridge. This conformational locking reduces the entropic penalty upon binding to the hydrophobic pockets of kinase domains. Furthermore, the aniline nitrogen acts as a primary nucleophilic anchor, allowing process chemists to seamlessly install urea, amide, or heterocycle pharmacophores to engage the kinase hinge region .
Table 1: Physicochemical & Structural Profile
Property
Value
Implication for Drug Design & Synthesis
CAS Number
946715-87-3
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C₁₄H₁₅NO
Core scaffold composition.
Molecular Weight
213.28 g/mol
Low molecular weight ensures downstream API analogs remain compliant with Lipinski’s Rule of 5 (<500 Da).
Electronic Profile
Electron-Rich Aniline
The 5-methyl group donates electron density via induction, enhancing the nucleophilicity of the -NH₂ group compared to standard anilines.
Steric Profile
Di-substituted
The methyl groups restrict bond rotation, locking the molecule into a bioactive conformation favorable for Type II kinase inhibitors.
Mechanistic Rationale in Synthetic Workflows (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen for this intermediate. The reactivity of 5-Methyl-2-(3-methylphenoxy)aniline is governed by the delicate balance between its enhanced nucleophilicity (due to the 5-methyl group) and its steric hindrance (due to the bulky 2-phenoxy substitution).
When designing Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of the kinase), the aniline is typically converted into a diaryl urea . Conversely, for Type I inhibitors (which bind the active conformation), the aniline is often coupled to a halogenated heterocycle via Buchwald-Hartwig Amination .
Divergent Synthetic Pathways
Divergent synthetic workflows utilizing 5-Methyl-2-(3-methylphenoxy)aniline in drug discovery.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of a Diaryl Urea Scaffold (Type II Inhibitor)
This protocol details the coupling of the intermediate with an aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form a urea linkage, a motif famous in drugs like Sorafenib.
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with 5-Methyl-2-(3-methylphenoxy)aniline (1.0 equiv, 10 mmol) and a magnetic stir bar.
Solvent Addition: Add 30 mL of strictly anhydrous Tetrahydrofuran (THF).
Causality: Isocyanates are highly moisture-sensitive. Even trace water will hydrolyze the isocyanate into a carbamic acid, which rapidly decarboxylates to form an unreactive amine. This amine will then react with another equivalent of isocyanate, creating a symmetrical, insoluble diaryl urea byproduct that severely complicates purification.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Dissolve the aryl isocyanate (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the aniline mixture over 15 minutes.
Causality: The reaction is exothermic. Dropwise addition at 0 °C prevents thermal degradation of the isocyanate and suppresses side reactions (such as biuret formation).
Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.
Workup: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether/hexane (1:1 v/v) to precipitate the pure urea product. Filter and dry under a high vacuum.
Self-Validating System:
HPLC Monitoring: The reaction is complete when the peak corresponding to the starting aniline (<1% AUC) is consumed.
¹H-NMR (DMSO-d₆) Validation: The successful formation of the urea is confirmed by the disappearance of the broad aniline -NH₂ singlet at ~4.8 ppm, and the emergence of two distinct, highly deshielded -NH- urea singlets between 8.5 ppm and 9.5 ppm.
Protocol B: Buchwald-Hartwig Cross-Coupling for Heterocycle Conjugation
To attach an electron-deficient heterocycle (e.g., 2-chloropyrimidine) to the aniline nitrogen, a palladium-catalyzed cross-coupling is required.
Step-by-Step Methodology:
Reagent Charging: In a Schlenk tube, combine 5-Methyl-2-(3-methylphenoxy)aniline (1.0 equiv), the aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs₂CO₃ (2.0 equiv).
Causality: Xantphos is explicitly chosen for its wide "bite angle" (~111°). This specific geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step—the most common bottleneck when coupling sterically hindered, ortho-substituted anilines.
Degassing (Critical Step): Add 1,4-Dioxane (0.2 M concentration). Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 20 minutes.
Causality: Palladium(0) active species are rapidly oxidized by dissolved oxygen into inactive Pd(II) oxides, which will halt the catalytic cycle and result in low yields.
Heating: Seal the tube and heat to 100 °C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.
Table 2: Optimization Matrix for Buchwald-Hartwig Coupling
Summary of quantitative data demonstrating the rationale behind the selected catalytic system.
Catalyst System
Base
Solvent
Temp (°C)
Conversion (%)
Rationale / Observation
Pd(OAc)₂ / BINAP
Cs₂CO₃
Toluene
100
45%
Sluggish reductive elimination; significant starting material remains due to tight ligand bite angle.
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
1,4-Dioxane
100
>95%
Optimal system. The large bite angle of Xantphos accelerates reductive elimination.
Pd₂(dba)₃ / Xantphos
K₃PO₄
1,4-Dioxane
100
70%
Weaker base leads to incomplete deprotonation of the intermediate Pd-amine complex.
RuPhos Pd G3
LiHMDS
THF
65
85%
Good conversion at a lower temp, but the high cost of the precatalyst limits large-scale viability.
Self-Validating System:
LC-MS Validation: The product mass should correspond to
of the coupled product, with the absence of the starting aryl halide isotope pattern.
¹H-NMR Validation: The primary amine -NH₂ signal will be replaced by a single secondary amine -NH- peak, typically shifted downfield (~8.0–9.0 ppm) due to the electron-withdrawing nature of the newly attached heterocycle.
References
Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery
Source: Journal of Agricultural and Food Chemistry (American Chemical Society, 2020)
URL: [Link]
Title: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents
Source: Methodologies in Ether Synthesis (Royal Society of Chemistry, 2024)
URL: [Link]
Source:US Patent 8124630B2 (United States Patent and Trademark Office)
Method
Application Note: Orthogonal Analytical Strategies for the Resolution and Identification of Phenoxyaniline Isomers
Executive Summary & The Isomeric Challenge Phenoxyanilines (e.g., 2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline) are critical chemical intermediates utilized in the synthesis of advanced pharmaceuticals, agroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Isomeric Challenge
Phenoxyanilines (e.g., 2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline) are critical chemical intermediates utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and dyes. Because these positional isomers share an identical molecular formula (C₁₂H₁₁NO) and nominal mass (185.22 g/mol ), conventional low-resolution mass spectrometry cannot distinguish them[1]. Furthermore, their highly similar polarities and boiling points often lead to chromatographic co-elution.
To overcome these analytical bottlenecks, this application note details a self-validating, multi-modal workflow. By synthesizing data from Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy, researchers can establish a definitive and trustworthy identification matrix.
Caption: Orthogonal analytical workflow for identifying phenoxyaniline isomers.
Chromatographic Resolution (UHPLC-MS/MS)
Causality & Rationale
While all phenoxyaniline isomers yield an identical precursor ion ([M+H]⁺ at m/z 186.09), their structural variances dictate distinct bond stabilities and rearrangement pathways during collision-induced dissociation (CID)[1]. By utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, we exploit subtle differences in the relative abundances of fragment ions. A shallow mobile phase gradient is employed to maximize interactions with the C18 stationary phase, resolving the isomers based on minute differences in their dipole moments prior to ionization.
Protocol: UHPLC-MS/MS Trace Analysis
Sample Preparation: Dissolve the phenoxyaniline mixture in MS-grade acetonitrile to 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile (v/v) containing 0.1% formic acid.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B hold for 1 min, ramp to 60% B over 8 min, ramp to 95% B over 2 min.
MS/MS Detection: Operate in positive Electrospray Ionization (ESI+) mode. Set the precursor ion to m/z 186.1.
Validation (Self-Validating Step): Inject authentic standards of 4-phenoxyaniline and 3-phenoxyaniline independently to establish absolute retention times and specific MRM transition ratios[2]. A sample is only positively identified if both the retention time (±0.05 min) and the primary-to-secondary ion ratio (±20%) match the authentic standard.
Table 1: Representative UHPLC-MS/MS Parameters
Parameter
Value / Setting
Rationale
Precursor Ion
m/z 186.1 [M+H]⁺
Identical for all isomers; confirms molecular weight.
Quantifier Transition
m/z 186.1 → 93.1
Cleavage of the ether bond yielding the aniline cation.
Qualifier Transition
m/z 186.1 → 77.1
Formation of the phenyl cation; ratio differs by isomer.
Collision Energy (CE)
20 eV (Quant) / 35 eV (Qual)
Optimized for stable aromatic ring fragmentation.
Spectroscopic Structural Elucidation (NMR & FTIR)
Causality & Rationale
When reference standards are unavailable, mass spectrometry alone is insufficient. Spectroscopic methods probe the fundamental electronic and vibrational environment of the molecule.
NMR: Proton (¹H) NMR is highly sensitive to molecular symmetry. The para-substituted isomer (4-phenoxyaniline) possesses a plane of symmetry that simplifies the signals of the phenoxy ring into an AA'BB' splitting pattern (appearing as two distinct doublets). In contrast, the ortho and meta isomers lack this symmetry, resulting in complex, overlapping multiplets[1].
FTIR: The out-of-plane (OOP) C-H bending vibrations in the 675–900 cm⁻¹ region serve as a definitive fingerprint for aromatic substitution patterns. The exact frequency is dictated by the number of adjacent, un-substituted hydrogen atoms on the aromatic ring[1].
Protocol: NMR & FTIR Fingerprinting
NMR Acquisition:
Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.
Validation: Ensure the integration of the primary amine (–NH₂) protons (broad singlet, ~3.5-4.0 ppm) integrates to exactly 2 relative to the total aromatic protons, confirming the integrity of the aniline core.
FTIR Acquisition:
Place the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, press into a KBr pellet[1].
Record a background spectrum of the empty crystal/pellet to subtract atmospheric H₂O and CO₂ interference[1].
Collect the sample spectrum over 4000–400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).
Validation: Verify the presence of primary amine N-H stretching (~3300-3400 cm⁻¹) and strong C-O-C ether stretching (~1200-1250 cm⁻¹) to confirm the functional groups before analyzing the diagnostic OOP bending region[1].
Table 2: Diagnostic Spectroscopic Features for Isomer Differentiation
Isomer
¹H NMR Symmetry (Phenoxy Ring)
FTIR C-H Out-of-Plane Bending
Structural Logic
2-Phenoxyaniline (ortho)
Complex, overlapping multiplets
Strong band at ~750 cm⁻¹
Represents 4 adjacent aromatic hydrogen atoms.
3-Phenoxyaniline (meta)
Complex, overlapping multiplets
Two bands at ~690 cm⁻¹ & ~780 cm⁻¹
Represents 3 adjacent H atoms and 1 isolated H atom.
4-Phenoxyaniline (para)
AA'BB' system (two distinct doublets)
Strong band at ~820 cm⁻¹
Represents 2 adjacent aromatic hydrogen atoms.
Data Synthesis and Logical Conclusion
To achieve absolute certainty in isomer identification, the analytical data must be cross-referenced as a closed-loop system. The molecular weight and core functional groups are validated by the MS precursor ion and the FTIR high-frequency region (N-H and C-O-C stretches). The specific positional isomer is then definitively assigned by correlating the symmetry observed in the ¹H NMR with the specific out-of-plane bending frequencies in the FTIR spectrum. This orthogonal approach ensures that any ambiguity arising from chromatographic co-elution is completely resolved by structural spectroscopy.
References
Source: xtbg.ac.
Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)
Application Note: Structural Elucidation of 5-Methyl-2-(3-methylphenoxy)aniline via 1D and 2D NMR Spectroscopy
This Application Note is designed for researchers and analytical scientists requiring a rigorous, self-validating methodology for the structural characterization of 5-Methyl-2-(3-methylphenoxy)aniline . Abstract The prec...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and analytical scientists requiring a rigorous, self-validating methodology for the structural characterization of 5-Methyl-2-(3-methylphenoxy)aniline .
Abstract
The precise structural assignment of diaryl ethers is critical in drug discovery, particularly for kinase inhibitors where this scaffold frequently appears. This guide provides a comprehensive protocol for the interpretation of 5-Methyl-2-(3-methylphenoxy)aniline , utilizing 1H and 13C NMR. We detail the distinction between the aniline (Ring A) and phenoxy (Ring B) systems using scalar coupling analysis and 2D correlations (COSY, HSQC, HMBC), offering a robust method to validate regiochemistry and substituent positioning.
Chemical Structure & Numbering Strategy
Before interpretation, a consistent numbering scheme is vital.
Ring A (Aniline Core): C1 bears the amino (-NH₂) group. Substituents: 2-Phenoxy, 5-Methyl.[1][2][3]
Ring B (Phenoxy Tail): C1' is attached to the ether oxygen. Substituents: 3'-Methyl.[4][5]
Structural Visualization
The following diagram outlines the connectivity and logic flow for assignment.
Caption: Workflow for the structural elucidation of 5-Methyl-2-(3-methylphenoxy)aniline.
Experimental Protocol
Sample Preparation
To ensure sharp lines and accurate integration, follow this preparation standard.
Mass: 10–15 mg of analyte.
Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).
Note: CDCl₃ is preferred for resolution. Use DMSO-d₆ only if the NH₂ protons are exchanging too rapidly or overlap with aromatic signals.
Tube: 5 mm High-Precision NMR tube (e.g., Wilmad 507-PP).
Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids (crucial for baseline stability).
Integration Check: Does the aliphatic region integrate to exactly 6H (2x CH₃)? Does the aromatic region integrate to 7H?
Exchange Test: Does the broad singlet at ~3.8 ppm disappear with D₂O? If not, it may be an impurity (e.g., water in solvent, or residual solvent).
Coupling Constants: Verify the ortho coupling (~8 Hz) vs meta coupling (~2 Hz). If you see J ~ 15 Hz, you have an alkene impurity, not an aromatic system.
Solvent Peaks: Ensure the residual CHCl₃ peak is at 7.26 ppm. Calibrate to this peak before assignment.
Common Pitfalls
Overlapping Methyls: If the two methyl signals overlap, run the spectrum in Benzene-d₆ or Acetone-d₆ . The aromatic solvent induced shift (ASIS) will separate the signals significantly.
Broad NH₂: If the NH₂ peak is too broad to see, the sample might be wet (acidic protons exchange with water). Dry the sample over K₂CO₃ and re-dissolve in fresh, dry CDCl₃.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Link
SDBS Web: Spectral Database for Organic Compounds. SDBS No. 3082 (2-Phenoxyaniline). National Institute of Advanced Industrial Science and Technology (AIST). Link
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link
Application Note: Mass Spectrometry Analysis of 5-Methyl-2-(3-methylphenoxy)aniline
Executive Summary & Chemical Profiling 5-Methyl-2-(3-methylphenoxy)aniline (Molecular Formula: , Monoisotopic Mass: 213.1154 Da) is a substituted diaryl ether containing a primary aromatic amine. Compounds of this class...
, Monoisotopic Mass: 213.1154 Da) is a substituted diaryl ether containing a primary aromatic amine. Compounds of this class frequently serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Because of its structural dualism—a basic aniline moiety coupled with a relatively labile ether linkage—this compound requires highly specific mass spectrometry (MS) parameters for accurate quantification and structural elucidation. This guide provides a comprehensive, self-validating analytical framework for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Rationale & Causality in Method Development
To ensure analytical rigor, every parameter in this protocol is selected based on the specific physicochemical properties of the target analyte.
Ionization Strategy
The primary amine group (
) possesses a high proton affinity. In LC-MS/MS, utilizing Electrospray Ionization in positive mode (ESI+) is the most effective approach. The addition of 0.1% formic acid to the mobile phase acts as a vital proton donor, driving the equilibrium to ensure the analyte is fully ionized to the species at m/z 214.1[1].
Chromatographic Strategy
While standard C18 columns are ubiquitous, they often struggle to separate closely related aromatic isomers. Diaryl ethers and anilines possess strong
-electron systems. Therefore, a Biphenyl stationary phase is selected. The biphenyl phase provides enhanced interactions, offering superior retention, peak shape, and isomeric resolution for primary aromatic amines compared to traditional alkyl phases[1].
Fragmentation Dynamics (MS/MS)
Under Collision-Induced Dissociation (CID), the protonated precursor (m/z 214.1) undergoes two mechanistically predictable pathways:
Loss of Ammonia (-17 Da) : Yielding m/z 197.1. This
-cleavage is a universal hallmark of primary anilines.
Ether Bond Cleavage (-108 Da) : Yielding m/z 106.1. Substituted diaryl ethers predictably cleave at the C-O bond under both EI and ESI conditions, dropping the neutral 3-methylphenol moiety[2].
To guarantee trustworthiness, the following protocols integrate self-validating Quality Control (QC) steps, ensuring that matrix effects, carryover, and instrument drift are continuously monitored.
Sample Preparation: Protein Precipitation / Dilute-and-Shoot
This rapid extraction method is designed for biological matrices or complex reaction mixtures, ensuring high recovery while precipitating interfering proteins.
Step-by-Step Methodology:
Aliquot : Transfer 100 µL of the liquid sample into a 1.5 mL microcentrifuge tube.
Spike : Add 10 µL of an isotopically labeled internal standard (e.g., Aniline-d5 at 100 ng/mL) to correct for matrix-induced ion suppression.
Extract : Add 400 µL of ice-cold Acetonitrile (100%).
Agitate : Vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.
Isolate : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris and proteins.
Transfer : Carefully transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Figure 2: End-to-end LC-MS/MS analytical workflow for 5-Methyl-2-(3-methylphenoxy)aniline.
System Suitability & Self-Validation (QC)
Before acquiring sample data, the system must validate its own performance:
Carryover Check : Inject a solvent blank (50:50 Water:Acetonitrile) immediately after the highest calibration standard. The analyte peak area in the blank must be < 5% of the Lower Limit of Quantification (LLOQ).
Sensitivity Check : Inject the LLOQ standard. The Signal-to-Noise (S/N) ratio for the quantifier transition must be
10.
Drift Monitoring : Inject a mid-level QC sample every 10 sample injections. The calculated concentration must remain within
15% of the nominal value.
Quantitative Data & Instrumental Parameters
LC-MS/MS Parameters
Analytical Column : Biphenyl phase (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).
For laboratories utilizing GC-MS, the compound is volatile enough for direct analysis without derivatization, though peak tailing may occur due to the free amine.
Application Note: The Dual Utility of Substituted Anilines in Azo Dye Synthesis and Conductive Polymer Engineering
Introduction & Mechanistic Overview Substituted anilines serve as foundational building blocks across two vastly different yet chemically related fields: the synthesis of synthetic organic colorants (azo dyes) and the en...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Substituted anilines serve as foundational building blocks across two vastly different yet chemically related fields: the synthesis of synthetic organic colorants (azo dyes) and the engineering of intrinsically conducting polymers (polyanilines). The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring dictates the chemical behavior of the amine[1].
In the dye industry, the substituent pattern governs the stability of the diazonium intermediate and tunes the bathochromic shift (color) of the final dye[2]. Conversely, in the polymer industry, ortho- or meta-substitutions (such as methyl, methoxy, or halogen groups) introduce steric hindrance that disrupts interchain π-π stacking. While this slightly reduces bulk conductivity compared to unsubstituted polyaniline (PANI), it dramatically enhances the polymer's solubility and processability in organic solvents, enabling advanced applications like nanosphere templating and sensor development[3],[4].
Application in the Dye Industry: Azo Dye Synthesis
Azo dyes, characterized by the –N=N– chromophore, are synthesized via a highly sensitive two-step electrophilic aromatic substitution mechanism[5]. Substituted anilines, such as 4-methyl-3-(propan-2-yl)aniline, are frequently utilized as diazo components to create disperse dyes with unique fastness properties for hydrophobic fibers[2].
Workflow Diagram
Workflow of diazotization and azo coupling for substituted anilines.
Protocol: Synthesis of a Disperse Azo Dye
This protocol outlines a self-validating methodology for synthesizing an azo dye using a substituted aniline precursor.
Step 1: Acidic Dissolution
Action: Suspend 10 mmol of the substituted aniline (e.g., 4-methyl-3-(propan-2-yl)aniline) in 15 mL of distilled water. Add 3 mL of concentrated hydrochloric acid (HCl).
Causality: The strongly acidic medium protonates the primary amine, rendering it soluble and preventing premature nucleophilic attack (self-coupling) by unreacted amine on the newly formed diazonium ion[5].
Step 2: Diazotization (Strict Thermal Control)
Action: Submerge the reaction flask in an ice-water bath to strictly maintain the temperature between 0–5 °C. Dropwise, add a chilled aqueous solution of sodium nitrite (11 mmol NaNO₂ in 5 mL water) under vigorous stirring.
Causality: Diazonium salts are highly unstable and can be explosive if dried[5]. Exceeding 5 °C provides sufficient thermal energy for the diazonium ion to degrade into nitrogen gas and a phenol derivative, ruining the yield[5].
Self-Validation Checkpoint: A successful diazotization is confirmed by a clear solution (complete dissolution of the amine) and a positive starch-iodide paper test (turning blue-black), which verifies the presence of a slight excess of nitrous acid.
Step 3: Azo Coupling
Action: Prepare a solution of an electron-rich coupling component (e.g., N,N-diethylaniline) in a dilute acidic or neutral buffer. Slowly add the cold diazonium salt solution to the coupler.
Causality: The electrophilic diazonium ion attacks the para-position of the electron-rich coupling component. Dropwise addition prevents localized concentration spikes that could lead to side reactions[2].
Self-Validation Checkpoint: The immediate formation of a vibrant, intensely colored precipitate (e.g., bright red/orange) visually validates the successful formation of the extended conjugated –N=N– system.
Application in the Polymer Industry: Substituted Polyanilines
In conductive polymer engineering, substituted anilines (e.g., 2-chloroaniline, o-toluidine, o-nitroaniline) are polymerized to form processable materials. The incorporation of electron-withdrawing groups like –NO₂ significantly modifies the electronic and thermal properties[6], while halogens and alkyl groups dictate the structural morphology, such as the formation of self-assembled hollow nanospheres[3].
Workflow Diagram
Oxidative polymerization mechanism of substituted polyanilines.
Protocol: Oxidative Polymerization of Poly(2-chloroaniline)
This protocol details the chemical oxidative polymerization of a halogen-substituted aniline to yield a highly soluble conductive polymer.
Step 1: Monomer and Dopant Preparation
Action: Dissolve 0.1 M of 2-chloroaniline in 100 mL of 1.0 M HCl. Chill the solution to 0–4 °C in an ice bath.
Causality: The 1.0 M HCl acts as both the solvent and the primary dopant. The acidic environment ensures the polymer is synthesized directly into its conductive emeraldine salt state (polaron/bipolaron lattice) rather than the insulating base state[1].
Step 2: Controlled Oxidant Addition
Action: Prepare an equimolar solution of ammonium persulfate (APS) in 1.0 M HCl. Add the APS solution dropwise (approx. 1 drop/sec) to the monomer solution under vigorous mechanical stirring.
Causality: APS initiates the formation of the radical cation. Dropwise addition is critical; a rapid influx of oxidant causes an uncontrolled exothermic reaction, leading to highly branched, defective polymer chains rather than the desired linear head-to-tail para-linked backbone[4].
Self-Validation Checkpoint: The reaction mixture will transition from colorless to a dark green/black suspension within 10–15 minutes, confirming the successful propagation of the conductive emeraldine salt phase.
Step 3: Termination and Purification
Action: Allow the reaction to proceed for 4 hours at 0 °C, then 20 hours at room temperature[1]. Filter the resulting precipitate and wash sequentially with 1.0 M HCl, distilled water, and acetone until the filtrate is colorless.
Causality: Prolonged stirring ensures maximum monomer conversion. Washing with HCl maintains the doping level, while acetone removes unreacted monomers and low-molecular-weight oligomers that act as charge traps.
Quantitative Data: Substituent Effects on Material Properties
The physical and electronic properties of the resulting materials are highly dependent on the nature of the substituent. The table below summarizes key quantitative metrics across both industries.
Technical Support Center: Synthesis of 5-Methyl-2-(3-methylphenoxy)aniline
Here is the technical support guide for the synthesis of 5-Methyl-2-(3-methylphenoxy)aniline . Case ID: SYN-5M2MPA-OPT Status: Active Technical Lead: Senior Application Scientist System Overview & Reaction Logic Target M...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support guide for the synthesis of 5-Methyl-2-(3-methylphenoxy)aniline .
Case ID: SYN-5M2MPA-OPT
Status: Active
Technical Lead: Senior Application Scientist
System Overview & Reaction Logic
Target Molecule: 5-Methyl-2-(3-methylphenoxy)aniline
Primary Application: Intermediate for dyes, agrochemicals, and pharmaceutical scaffolds (e.g., VEGFR inhibitors).
The industrial standard synthesis follows a two-stage sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .
The Synthetic Pathway
The synthesis relies on the ortho-activation provided by the nitro group in the precursor 4-chloro-3-nitrotoluene (also known as 2-chloro-5-methylnitrobenzene).
Figure 1: Standard two-step synthetic pathway.
Troubleshooting Module: Step 1 (Ether Formation)
Context: The coupling of 4-chloro-3-nitrotoluene and m-cresol is the most common yield-limiting step. The chlorine atom is activated by the ortho-nitro group, but steric hindrance from the methyl group and competitive hydrolysis often reduce yields.
Issue 1: Low Conversion / Starting Material Remains
User Report: "TLC shows significant unreacted chloride even after 12 hours at reflux."
Root Cause
Diagnostic / Explanation
Corrective Action
Insufficient Activation
The chloride leaving group is moderately reactive. Standard reflux in low-boiling solvents (THF, MeCN) is insufficient.
Switch Solvent: Use high-boiling polar aprotic solvents like DMSO, DMF, or NMP . Target reaction temperatures of 110–130°C [1].
Weak Base
Carbonate bases (K₂CO₃) may be too slow if the particle size is large.
Optimize Base: Switch to Cs₂CO₃ (cesium effect enhances solubility) or use finely milled anhydrous K₂CO₃. Avoid NaOH/KOH as they promote hydrolysis of the chloride to a phenol impurity [1].
Water Contamination
Water solvates the nucleophile (phenoxide), drastically reducing reactivity.
Dry System: Ensure reagents are dry.[1] Add molecular sieves or perform an azeotropic distillation (toluene) if using hydrated salts.
Issue 2: Formation of "Black Tar" / Impurities
User Report: "The reaction mixture turned black, and the isolated yield is low due to oil formation."
Diagnosis: This indicates oxidative degradation or polymerization, often caused by excessive heat in the presence of oxygen.
Solution:
Deoxygenate: Sparge the solvent with Nitrogen/Argon for 15 minutes before adding the base.
Temperature Control: Do not exceed 140°C. Above this, the nitro group can facilitate oxidative side reactions.
Alternative Leaving Group: If the chloride route consistently fails, switch to 4-fluoro-3-nitrotoluene . The fluoride is significantly more labile to SNAr (approx. 100x faster) and allows for milder conditions (80°C), reducing tar formation [1].
Troubleshooting Module: Step 2 (Nitro Reduction)
Context: Reducing the nitro intermediate to the aniline.
User Report: "Product is colored (red/orange) and mass spec shows M+16 peak."
Mechanism: The reduction proceeds via a hydroxylamine intermediate (R-NHOH). If the reaction stops early, this intermediate remains. It is unstable and oxidizes to colored azoxy compounds.
Protocol Adjustment (Catalytic Hydrogenation):
Catalyst: Use 5% or 10% Pd/C (wet support to prevent ignition).
Pressure: Increase H₂ pressure from balloon (1 atm) to 3–5 bar (Parr shaker) .
Monitoring: Do not rely solely on TLC. The hydroxylamine often co-elutes with the amine. Use HPLC or run the reaction for an additional 2 hours past the apparent endpoint [4].
Issue 4: Catalyst Poisoning
User Report: "Reaction stalls after 50% conversion."
Root Cause: Sulfur traces from the Step 1 solvent (DMSO) can poison Palladium catalysts.
Fix:
Ensure rigorous washing of the Step 1 intermediate (water/brine washes) to remove DMSO.
Alternative Reductant: If poisoning persists, switch to Fe/HCl (Bechamp reduction) or SnCl₂ . These are robust against sulfur poisoning and highly selective [2].
Optimization Logic Tree
Use this decision matrix to optimize your specific batch conditions.
Figure 2: Decision matrix for yield optimization.
Frequently Asked Questions (FAQs)
Q: Can I use the Ullmann coupling (Cu-catalyst) instead of standard SNAr?A: Yes, but it is generally unnecessary. The ortho-nitro group provides sufficient activation for nucleophilic attack. Ullmann conditions (CuI, ligand, >140°C) are typically reserved for unactivated aryl halides. If you must use the chloride and yields are low, adding 10 mol% CuI can sometimes assist, but switching to the fluoro-precursor is usually more effective [3].
Q: How do I purify the final aniline if it comes out as an oil?A: These diaryl ether anilines often form oils.
Salt Formation: Dissolve the crude oil in diethyl ether or ethanol and add HCl (gas or solution). The hydrochloride salt often precipitates as a stable solid.
Recrystallization: If solid, recrystallize from Toluene/Hexane or Ethanol/Water mixtures.
Q: Is the methyl group position critical?A: Yes. You must use 4-chloro-3-nitrotoluene . Using 2-chloro-4-nitrotoluene will result in the wrong isomer (4-methyl-2-(3-methylphenoxy)aniline). Always verify the starting material structure: The Nitro group must be ortho to the Halogen, and the Methyl group meta to the Nitro [1].
References
Vertex AI Search. (2025). Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis. Retrieved from 2
Wikipedia. (2025). Reduction of nitro compounds to anilines. Retrieved from 3
BenchChem. (2025).[4][5] Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. Retrieved from 5
Mettler Toledo. (2025). Nitrobenzyl reduction: Kinetics and Intermediate Monitoring. Retrieved from 6
Technical Support Center: Synthesis of Hindered Diphenyl Ethers
Topic: Common Challenges in the Synthesis of Hindered Diphenyl Ethers Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced Synthesis S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Common Challenges in the Synthesis of Hindered Diphenyl Ethers
Content Type: Technical Support Center Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Advanced Synthesis Support Hub.
As a Senior Application Scientist, I understand that constructing hindered diphenyl ethers (diaryl ethers) is rarely a textbook exercise. The steric repulsion inherent in ortho-substituted systems destabilizes the key transition states for C–O bond formation, often leading to stalled conversion or reductive dehalogenation.
This guide moves beyond generic protocols to address the specific mechanistic bottlenecks of hindered ether synthesis. It is designed to help you diagnose failure modes in real-time and select the correct catalytic machinery for your specific substrate architecture.
⚡ Troubleshooting Guide: Diagnostic Q&A
Issue 1: My Palladium-catalyzed coupling stalls at <20% conversion despite using "standard" Buchwald conditions.
Diagnosis:
You are likely facing a Reductive Elimination Failure . In hindered systems, the formation of the C–O bond from the Pd(II) intermediate is the rate-limiting step. Standard ligands (e.g., BINAP, dppf) or even moderately bulky monodentate ligands (e.g., JohnPhos) often lack the necessary steric bulk to force the metal center to "eject" the crowded ether product.
Corrective Action:
Switch to "RockPhos" or "tBuBrettPhos": These ligands are purpose-built for this problem. Their extreme steric bulk promotes reductive elimination via a "monoligated" Pd(0) pathway.
Recommendation: Use RockPhos (L2) for the most challenging hindered alcohols/phenols [1].
Upgrade to Precatalysts: Do not mix Pd(OAc)₂ + Ligand in situ. Hindered ligands coordinate poorly to Pd(II) salts. Use a G3-Palladacycle Precatalyst (e.g., RockPhos Pd G3) to ensure 1:1 active species generation [2].
Check Halide Effect: If using Aryl Iodides, switch to Aryl Bromides . Iodide ions can form stable bridged dimers
that sequester the catalyst, a phenomenon known as the "Iodide Effect" [3].
Issue 2: The Ullmann coupling turns black/brown and yields no product.
Diagnosis:
This is a symptom of Catalyst Disproportionation or Ligand Decomposition . Classical Ullmann conditions (Cu powder, 200°C) fail here. If you are using modern ligands (e.g., phenanthroline) and still failing, moisture is likely deactivating the base, or the ligand is not binding tightly enough to prevent Cu(I) oxidation/disproportionation.
Corrective Action:
Adopt the Maiti-Buchwald Protocol: Use Picolinic Acid as the ligand.[1][2][3] It forms a robust, anionic N,O-chelate with Cu(I) that stabilizes the metal against disproportionation and lowers the activation energy for oxidative addition in hindered systems [4].
Control Moisture: If using Cs₂CO₃, it is highly hygroscopic. Water inhibits the deprotonation of the hindered phenol. Add 4Å Molecular Sieves or switch to anhydrous K₃PO₄.
Solvent Switch: Move from DMF to DMSO . The high dielectric constant of DMSO stabilizes the charged intermediates in the Cu-catalytic cycle.
Issue 3: I observe significant hydrodehalogenation (Ar-H) instead of the ether.
Diagnosis:
This indicates that β-Hydride Elimination (if sp3 carbons are near) or Protodehalogenation is outcompeting the difficult reductive elimination. The catalyst is "waiting" too long for the phenol to attack or for the product to release, allowing adventitious protons or hydrides to intercept the Pd-Aryl species.
Corrective Action:
Increase Ligand Bulk: See Issue 1. The bulkier the ligand, the faster the reductive elimination.
Solvent Purity: Ensure solvents are anhydrous and degassed. Protodehalogenation often sources protons from moisture or solvent oxidation.
Concentration: Run the reaction at a higher concentration (1.0 M vs 0.1 M) to increase the rate of the bimolecular transmetalation step relative to unimolecular side reactions.
🧪 Experimental Protocols
Protocol A: Pd-Catalyzed Coupling for Tetra-ortho-Substituted Ethers
Ligand: RockPhos (2–4 mol%) (Added to support catalyst lifetime)
Base: Cs₂CO₃ (1.5 equiv)
Solvent: Toluene (Anhydrous)
Step-by-Step:
Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 equiv), Phenol (1.2 equiv), Cs₂CO₃ (1.5 equiv), and RockPhos Pd G3 (2 mol%).
Critical: Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen kills the active monomeric Pd(0).
Add anhydrous Toluene (concentration 0.5 M) via syringe.
Seal and heat to 90 °C for 12–24 hours.
Workup: Filter through a pad of silica/Celite eluting with EtOAc. Concentrate and purify via flash chromatography.
Best for: Cost-sensitive scale-up, moderate hindrance (e.g., tri-ortho-substituted).
Reagents:
Catalyst: CuI (10 mol%)
Ligand: Picolinic Acid (20 mol%)
Base: K₃PO₄ (2.0 equiv)
Solvent: DMSO
Step-by-Step:
Charge a tube with CuI (10 mol%), Picolinic Acid (20 mol%), Aryl Iodide (1.0 equiv), Phenol (1.2 equiv), and K₃PO₄ (2.0 equiv).
Evacuate and backfill with Argon.
Add DMSO (concentration 1.0 M).
Heat to 80–90 °C . Note: Do not exceed 110°C unless necessary, as ligand decomposition accelerates.
Workup: Dilute with water, extract with Et₂O (DMSO is hard to remove from EtOAc). Wash organic layer 3x with water to remove DMSO.
📊 Data & Comparison Tables
Table 1: Ligand Performance in Hindered C–O Coupling
Comparative performance based on conversion of 2,6-dimethylbromobenzene + 2,6-dimethylphenol.
Ligand System
Metal
Conversion (24h)
Primary Failure Mode
RockPhos
Pd
>95%
N/A (Highly Effective)
tBuBrettPhos
Pd
85%
Slower kinetics
XPhos
Pd
40%
Stalled Reductive Elimination
BINAP
Pd
<5%
Steric crowding prevents coordination
Picolinic Acid
Cu
75%
Requires higher temp (110°C)
Phenanthroline
Cu
30%
Ligand displacement by substrate
Table 2: Method Selection Matrix
Substrate Feature
Recommended Method
Key Advantage
Tetra-ortho-substitution
Pd / RockPhos
Only method capable of forming extremely crowded bonds.
Aryl Chlorides
Pd / RockPhos
Cu-catalysis rarely works well with unactivated chlorides.
Aryl Iodides
Cu / Picolinic Acid
Avoids Pd-Iodide inhibition; cost-effective.
Base-Sensitive Groups
Pd / K₃PO₄
Can use milder bases compared to some Cu conditions.[4][5]
🧠 Visualizations & Mechanisms
Figure 1: Decision Tree for Method Selection
Use this logic flow to select the starting protocol for your synthesis.
Caption: Logical workflow for selecting between Palladium (RockPhos) and Copper (Picolinic Acid) methodologies based on steric severity and halide type.
Figure 2: The Bottleneck in Hindered Pd-Catalysis
Visualizing why bulky ligands are essential.
Caption: The catalytic cycle highlights Reductive Elimination as the rate-determining step in hindered ether synthesis, which is accelerated by bulky ligands.
📚 References
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
Maiti, D., & Buchwald, S. L. (2010).[3] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[2] [Link]
Technical Support Center: Troubleshooting Ullmann Coupling Reactions
Welcome to the Advanced Technical Support Center for Ullmann-type coupling reactions. Designed for researchers and drug development professionals, this guide bypasses generic advice to focus on the mechanistic causality...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Ullmann-type coupling reactions. Designed for researchers and drug development professionals, this guide bypasses generic advice to focus on the mechanistic causality behind reaction failures. By understanding the fundamental organometallic pathways of copper catalysis, you can rationally identify, troubleshoot, and minimize side products in your C–N, C–O, and C–C bond-forming workflows.
Mechanistic Grounding: The Root Causes of Side Products
To troubleshoot an Ullmann coupling, one must first understand the divergence points in the catalytic cycle. The modern ligand-accelerated Ullmann reaction operates via a Cu(I)/Cu(III) mechanism. Side products are not random; they are the direct result of competing thermodynamic or kinetic pathways at the highly reactive Cu(III)-aryl intermediate stage.
Catalytic cycle of the Ullmann reaction highlighting pathways for cross-coupling and side products.
Troubleshooting Q&A: Identifying & Minimizing Side Products
Q1: I am seeing significant amounts of dehalogenated starting material (Ar–H). What is the mechanistic cause, and how do I prevent it?The Causality: Hydrodehalogenation occurs when the highly reactive Cu(III)-aryl intermediate undergoes protodemetalation instead of coordinating with your target nucleophile. Contrary to older theories, electron spin resonance and kinetic studies have proven this is not a radical process[1]. The hydrogen atom is typically abstracted from a protic impurity (like trace water), the solvent, or even the protonated base byproducts (e.g., malonate or amine protons)[1].
The Solution:
Chemical: Ensure strictly anhydrous conditions. Switch to a milder, non-protic base like anhydrous
or .
Kinetic: If your nucleophile is sterically hindered, the rate of nucleophilic coordination drops, giving protodemetalation the upper hand. Switch to a highly accelerating ligand (such as an oxalic diamide) to lower the activation barrier for reductive elimination[2].
Q2: My reaction is yielding a large percentage of homocoupled aryl halide (Ar–Ar). How can I shift the selectivity back to cross-coupling?The Causality: Homocoupling is driven by the oxidation of the active Cu(I) species to Cu(II). Cu(II) readily promotes the oxidative homocoupling of aryl halides. This oxidation is usually caused by trace oxygen ingress. Additionally, off-cycle Cu(I) complexes can undergo disproportionation into inactive Cu(0) and detrimental Cu(II) species, exacerbating the homocoupling pathway[3].
The Solution:
Procedural: Implement rigorous degassing. Simple nitrogen sparging is often insufficient; use the Freeze-Pump-Thaw method.
Chemical: Use a Cu(I)-stabilizing ligand (e.g., 1,10-phenanthroline derivatives or diketones) to prevent disproportionation[4]. Slowly adding the aryl halide via a syringe pump keeps its steady-state concentration low, statistically favoring cross-coupling over homocoupling.
Q3: The target mass is missing, but LCMS shows a mass corresponding to the arylation of my diamine ligand. Why does this happen?The Causality: First-generation diamine ligands (like N,N'-dimethylethylenediamine) are inherently nucleophilic. If your target nucleophile is electronically deactivated (e.g., an electron-poor aniline) or sterically hindered, the Cu(III)-aryl intermediate will undergo competitive reductive elimination with the coordinated diamine ligand instead[4].
The Solution: Switch to a non-nucleophilic or structurally rigid ligand. Buchwald and Ma's second-generation ligands, such as amino acids (e.g., N,N-dimethylglycine) or oxalic diamides, provide excellent Cu(I) stabilization while being sterically and electronically precluded from undergoing arylation[2].
Quantitative Data: Optimization Matrix
Selecting the correct ligand and base is the most effective way to minimize side products. Use the table below to match your substrate with the optimal conditions.
Ligand Class
Typical Base
Best For...
Primary Side Product Risk
Mitigation Strategy
1,2-Diamines (e.g., DMEDA)
Primary alkyl amines, unhindered aryl iodides.
Ligand Arylation
Avoid with electron-poor nucleophiles; switch to diketones.
Amino Acids (e.g., L-Proline)
Phenols, N-heterocycles, mild conditions.
Hydrodehalogenation
Ensure strictly anhydrous bases; dry solvents over molecular sieves.
Diketones (e.g., 2-isobutyrylcyclohexanone)
Amides, sterically hindered nucleophiles.
Homocoupling
Use strict Freeze-Pump-Thaw degassing to prevent Cu(II) formation.
Oxalic Diamides (e.g., BHMPO)
Aryl chlorides, highly deactivated substrates.
Off-cycle catalyst deactivation
Maintain optimal ligand-to-copper ratio (typically 2:1) to stabilize Cu(I).
This methodology incorporates built-in visual and chemical checks to ensure the integrity of the Cu(I) catalyst, effectively minimizing both homocoupling and hydrodehalogenation.
Preparation of the Catalytic Complex (Validation Step): In a flame-dried Schlenk flask under an argon atmosphere, add CuI (5 mol%) and the oxalic diamide ligand (10 mol%). Add 2 mL of anhydrous DMSO.
Self-Validation Check: Stir for 10 minutes. The solution should turn clear, pale yellow, or light orange, indicating the successful formation of the active Cu(I)-ligand complex. If the solution turns green or blue, Cu(II) has formed due to oxygen contamination. Discard and restart with fresh, high-purity CuI.
Base and Substrate Addition: Add anhydrous
(2.0 equiv) and the amine nucleophile (1.2 equiv) to the flask.
Rigorous Degassing: Subject the mixture to three cycles of Freeze-Pump-Thaw.
Self-Validation Check: During the final thaw cycle under vacuum, no gas bubbles should evolve from the solution, confirming the complete removal of dissolved oxygen.
Aryl Halide Addition: Backfill the flask with argon. Add the aryl halide (1.0 equiv) dropwise over 5 minutes. Causality note: Slow addition minimizes the local concentration of Ar-X, suppressing the homocoupling pathway.
Reaction Execution: Seal the Schlenk flask and heat to 90 °C in a pre-heated oil bath for 12–24 hours.
Monitoring: Monitor via LCMS. The presence of the cross-coupled product should dominate. If Ar-H (hydrodehalogenation) is detected early in the reaction, verify the water content of your
via Karl Fischer titration before future runs.
References
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases
ACS C
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis
Chemical Reviews
Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions
RSC Publishing
Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in w
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #PUR-5M2MPA-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Topic: Troubleshooting Chromatography Issues for Diaryl Ether Anilines
Executive Summary & Compound Profile
Welcome to the technical support hub for 5-Methyl-2-(3-methylphenoxy)aniline (CAS: 54584-59-7). This guide addresses the specific challenges encountered when purifying this lipophilic, basic amine. Unlike simple anilines, the diaryl ether backbone introduces significant hydrophobicity, while the amine group creates susceptibility to silanol interactions (peak tailing) and oxidation.
Physicochemical "Pre-Flight" Check
Before injecting, verify your method parameters against these core properties to prevent common failures.
Property
Value (Approx.)
Implication for Chromatography
Structure
Lipophilic ether linkage + basic amine
Requires C18 or Phenyl-Hexyl phases; prone to silanol tailing.
LogP
3.7 – 4.1
High Retention. Requires high % organic mobile phase for elution.
pKa (Amine)
~4.0 – 5.0
Weak Base. Ionized at pH < 3. Neutral at pH > 6.
Solubility
High: EtOAc, DCM, MeOHLow: Water, Hexanes
Sample must be dissolved in Mobile Phase A/B mix to prevent precipitation on column head.
Selectivity Challenge: Phenols (acidic) vs. Anilines (basic).
Method Development & Optimization
Successful purification relies on suppressing the "Silanol Effect" and managing the lipophilicity of the diaryl ether.
Stationary Phase Selection
Recommendation:C18 (End-capped) or Phenyl-Hexyl .
Why? The end-capping reduces free silanols that bind the amine. Phenyl-Hexyl provides "pi-pi" selectivity, helping separate the target aniline from the phenol starting material (3-cresol) and the nitro-intermediate.
Mobile Phase Strategy
Standard neutral solvents will fail. You must use a modifier.
). While this prevents interaction with metal sites, it may still interact with ionized silanols. Better: Use 0.05% Trifluoroacetic acid (TFA) for sharper peaks (ion-pairing effect), though this suppresses MS signal.
Option B (High pH - Best Peak Shape):
10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
Mechanism: At pH 10, the amine is fully deprotonated (neutral). It interacts purely via hydrophobic mechanisms with the C18 chain, eliminating tailing entirely. Warning: Ensure your column is "High pH Stable" (e.g., hybrid silica).
Troubleshooting Center (FAQ)
Issue 1: The "Shark Fin" (Severe Peak Tailing)
User Report: "My product elutes as a broad, tailing peak that smears into the next impurity. Integration is impossible."
Root Cause:
The basic amine nitrogen is hydrogen-bonding with acidic silanol groups (
) on the silica support. This secondary interaction retains the molecule longer than intended.
Corrective Actions:
The "TFA Fix": Switch to 0.1% Trifluoroacetic Acid (TFA) in both mobile phases. The Trifluoroacetate anion forms an ion pair with the protonated amine, masking the charge.
The "Ammonium Boost": If using neutral pH, add 10-20 mM Ammonium Acetate. The ammonium ions compete for the silanol sites, displacing your product.
Column Swap: Switch to a "Base-Deactivated" column (high carbon load, extensive end-capping).
Issue 2: Co-elution with Precursors (Selectivity)
User Report: "I cannot separate the product from the nitro-intermediate or the starting phenol (3-cresol)."
Root Cause:
The lipophilicity of the diaryl ether backbone dominates the retention, making the amine and nitro forms behave similarly on standard C18.
Corrective Actions:
Leverage pH:
Target vs. Phenol: At pH 10, the Phenol (pKa ~10) becomes ionized (phenolate,
) and elutes much earlier . The Aniline remains neutral and retains.
Target vs. Nitro: The amine is basic; the nitro is neutral. At pH 2.5, the amine is ionized (
) and becomes more polar , eluting earlier than the neutral nitro compound.
Change Selectivity: Switch to a Phenyl-Hexyl column. The pi-pi interaction with the aromatic rings differs significantly between the electron-rich aniline and the electron-poor nitrobenzene.
Issue 3: "Ghost Peaks" & Low Recovery
User Report: "I injected 100 mg but recovered only 60 mg. I see weird broad humps in the next blank injection."
Root Cause:
The compound is highly lipophilic (LogP ~4). It may be precipitating on the column head if injected in 100% DMSO or eluting extremely slowly during the wash phase.
Corrective Actions:
Solubility Check: Dissolve sample in 50:50 Water:Acetonitrile (if possible) or minimal MeOH. Avoid 100% DMSO if the mobile phase starts at high aqueous %.
Extend Gradient: Ensure your gradient goes to 95% or 100% Organic (ACN/MeOH) and holds for at least 3-5 column volumes to wash off the lipophilic product.
Visual Troubleshooting Workflows
Workflow A: Purification Logic Gate
This diagram guides you through the decision-making process based on your specific impurity profile.
Caption: Decision tree for selecting mobile phase pH based on specific impurity challenges.
Workflow B: Synthesis & Impurity Origin
Understanding where impurities come from helps in identifying them in the chromatogram.
Caption: Synthesis pathway highlighting origins of common chromatographic impurities.
Standard Operating Procedure (SOP): Purification Protocol
Objective: Isolate >98% pure 5-Methyl-2-(3-methylphenoxy)aniline from crude reaction mixture.
Step 1: Sample Preparation
Dissolve crude oil in a minimum volume of Dichloromethane (DCM) .
Add silica gel (mass ratio 1:2 sample:silica) and evaporate to dryness (Dry Load). Note: Dry loading is superior for lipophilic amines to prevent band broadening.
Step 2: Flash Chromatography Setup
Column: Silica (Spherical, 25-40 µm).
Mobile Phase A: Hexanes (or Heptane).
Mobile Phase B: Ethyl Acetate + 1% Triethylamine (TEA) .
Critical: The TEA neutralizes silica acidity.[1] Without it, the aniline will streak.
Optimizing reaction conditions for aniline methylation
Welcome to the Technical Support Center for Aniline N-Methylation. This guide is engineered for researchers, scientists, and process chemists who require robust, scalable, and highly selective methodologies for the N-met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Aniline N-Methylation. This guide is engineered for researchers, scientists, and process chemists who require robust, scalable, and highly selective methodologies for the N-methylation of aniline derivatives.
Historically, aniline methylation relied on highly toxic alkylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS), which inherently suffer from poor chemoselectivity (over-alkylation to N,N-dimethylaniline)[1]. Modern synthetic protocols prioritize catalytic precision, utilizing green carbon sources like dimethyl carbonate (DMC), methanol, or formaldehyde[2][3].
This guide provides mechanistic troubleshooting, validated protocols, and causal explanations to help you optimize your reaction conditions.
Mechanistic Workflows & Reaction Pathways
To troubleshoot a reaction, one must first understand the kinetic and thermodynamic pathways governing the transformation. The diagram below illustrates the divergence in selectivity and sustainability based on the chosen methylating agent.
Fig 1: Reaction pathways for aniline methylation comparing traditional and green reagents.
The "Hydrogen Borrowing" Mechanism
When using methanol as a methylating agent, transition metal catalysts (e.g., Ru, Ir, or Cu) are employed. The catalyst temporarily "borrows" hydrogen from methanol to form formaldehyde, which condenses with aniline to form an imine. The catalyst then returns the hydrogen to reduce the imine to N-methylaniline[2].
Fig 2: The hydrogen-borrowing catalytic cycle using methanol as a C1 source.
Troubleshooting & FAQs
Q1: I am experiencing severe over-methylation (forming N,N-dimethylaniline). How can I strictly isolate the mono-N-methylated product?A1: Direct alkylation with MeI or DMS is thermodynamically driven toward exhaustive alkylation because the secondary amine product is often more nucleophilic than the primary aniline starting material.
Solution: Switch your methylating agent to Dimethyl Carbonate (DMC) in the presence of an alkali-metal-exchanged Y-faujasite catalyst (e.g., NaY Zeolite)[3]. The causality here is spatial and electronic: the rigid pore structure of the zeolite, combined with the coordination of the Na+ cation to the aniline, creates a sterically restricted transition state that permits the first methylation but physically hinders the bulkier secondary amine from undergoing a second methylation[3][4]. This method routinely achieves >95% mono-selectivity[3].
Q2: My aniline substrate contains a halogen (e.g., 4-bromoaniline), and I am observing significant dehalogenation during reductive amination. How do I prevent this?A2: Dehalogenation (hydrodehalogenation) occurs when using aggressive transition metal catalysts (like Pd/C) under a hydrogen atmosphere, as the metal readily undergoes oxidative addition into the aryl-halide bond[5][6].
Solution: Abandon Pd/H2 systems for halogenated substrates. Instead, utilize a milder hydride donor such as Sodium Triacetoxyborohydride (NaBH(OAc)3) in a standard reductive amination with formaldehyde[1]. The electron-withdrawing acetate groups on the borohydride reduce its nucleophilicity, making it highly selective for imine reduction without touching the aryl-halide bond.
Q3: I am getting very low conversion rates with sterically hindered (e.g., 2,6-dimethylaniline) or highly electron-deficient anilines (e.g., p-nitroaniline).A3: Electron-withdrawing groups drastically reduce the nucleophilicity of the amine lone pair, while ortho-substituents block the trajectory of the electrophile[5][7].
Solution: For electron-deficient anilines, reductive amination via the Eschweiler-Clarke protocol or its borohydride variants is highly effective because imine formation (the rate-limiting step) can be driven forward by acid catalysis (e.g., using acetic acid as the solvent)[1]. For severe steric hindrance, increasing the reaction temperature in a sealed pressure vessel (autoclave) using DMC at 130–150 °C is required to overcome the activation energy barrier[4].
Quantitative Comparison of Methylating Agents
To aid in experimental design, the following table synthesizes the operational parameters of common methylating agents used in aniline functionalization.
These protocols are designed as self-validating systems. By following the stoichiometric ratios and workup procedures precisely, you ensure high fidelity in reproducing the cited literature yields.
Protocol A: Highly Selective Mono-N-Methylation using DMC and NaY Zeolite
Preparation: Activate NaY faujasite zeolite by calcining at 400 °C for 4 hours prior to use to remove adsorbed water.
Reaction Setup: In a pressure tube or autoclave, add the primary aniline (1.0 mmol), Dimethyl Carbonate (DMC) (10.0 mmol, acting as both reagent and solvent), and the activated NaY zeolite (weight ratio of Zeolite:Aniline = 0.5:1)[4].
Execution: Seal the vessel and heat the mixture to 130 °C with vigorous stirring for 12–24 hours (monitor via TLC or GC-MS)[4].
Workup: Cool the vessel to room temperature. Filter the mixture through a pad of Celite to remove the zeolite catalyst. Wash the pad with ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude mixture typically contains >95% mono-N-methylaniline, which can be purified via flash chromatography if absolute analytical purity is required[3].
Protocol B: Mild Reductive Amination using Formaldehyde
Mechanism: Imine formation followed by selective hydride reduction[1][7].
Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 mmol) in glacial acetic acid (5.0 mL).
Imine Formation: Add aqueous formaldehyde (formalin, 37% w/w, 2.0 mmol) dropwise to the solution at room temperature. Stir for 10 minutes to allow the hemiaminal/imine equilibrium to establish[1].
Reduction: Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)3) (3.0 mmol) in small portions to manage hydrogen gas evolution.
Execution: Stir the resulting mixture at ambient temperature for 20–30 minutes[1].
Workup: Evaporate the acetic acid under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 until pH ~8. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexane/DCM gradient)[1].
References
Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ResearchGate.
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. ResearchGate.
N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. EurekaSelect.
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. IRIS.
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC - NIH.
Technical Support Center: Optimization of N-methylation Reactions for Aniline Compounds. Benchchem.
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen. Catalysis Science & Technology (RSC Publishing).
N-Monomethylation of amines using paraformaldehyde and H2. ResearchGate.
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH.
Selective N-Methylation of Aniline to N-Methylaniline with CO2 and H2 by CeO2-supported Cu Sub-nanoparticle Catalyst. ResearchGate.
Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry - ACS Publications.
Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. SCIRP.
Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG.
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
Techniques for resolving and separating isomers of methylphenoxyaniline
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Separation, Purification, and Analysis of Methylphenoxyaniline Isomers Introduction: The Isomer Challenge Welcome to the technical support center. You...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Separation, Purification, and Analysis of Methylphenoxyaniline Isomers
Introduction: The Isomer Challenge
Welcome to the technical support center. You are likely here because separating methylphenoxyaniline isomers—specifically resolving the positional variance of the methyl, phenoxy, and amino groups—is causing co-elution or peak tailing in your data.
These molecules exhibit distinct "stickiness" due to the basic nitrogen lone pair and the pi-electron density of the phenoxy ring. Standard C18 protocols often fail here because they rely solely on hydrophobicity, whereas these isomers differ electronically and sterically.
This guide treats your experimental challenges as "Support Tickets." Select the module below that matches your current bottleneck.
Visualizing the Strategy
Before diving into protocols, use this decision matrix to select the correct separation mode based on your sample mass and purity requirements.
Figure 1: Decision matrix for selecting the appropriate separation technique based on scale and volatility.
Module 1: HPLC Resolution (Analytical)
Ticket #402: "My ortho- and para-isomers are co-eluting on C18, and the peaks are tailing."
Root Cause Analysis
Co-elution: Standard C18 columns separate based on hydrophobicity. Methylphenoxyaniline isomers have nearly identical hydrophobicity (logP). You need Pi-Pi (π-π) interaction selectivity to distinguish the electron density differences caused by the position of the phenoxy group.
Tailing: The amino group (-NH2) interacts with residual silanols (Si-OH) on the silica support, acting like an ion-exchange resin.
The Solution: Phenyl-Hexyl Stationary Phase
Switch to a Phenyl-Hexyl column.[1] The phenyl ring on the stationary phase interacts with the pi-electrons of your analyte. The ortho isomer (sterically hindered) will interact differently with the stationary phase than the flat para isomer.
Protocol: High-Resolution Isomer Separation
Parameter
Setting / Component
Column
Phenyl-Hexyl (e.g., Kinetex or Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B
Methanol + 0.1% Formic Acid
Flow Rate
1.0 mL/min
Temperature
35°C (Control is critical; selectivity changes with Temp)
Detection
UV @ 254 nm (aromatic ring) and 280 nm (phenoxy)
Step-by-Step Execution:
Equilibration: Flush column with 90% A / 10% B for 20 minutes.
Gradient Program:
0-2 min: Hold 10% B (Focuses the analytes at head of column).
2-15 min: Ramp to 80% B.
15-20 min: Hold 80% B.
Troubleshooting Tailing: If tailing persists (Asymmetry > 1.2), add 5 mM Ammonium Formate to Mobile Phase A. This acts as a "sacrificial ion" to block silanol sites [1].
Module 2: GC-MS Analysis (Volatile Isomers)
Ticket #405: "I see broad, tailing peaks in GC, and my quantification is non-linear."
Root Cause Analysis
Primary amines like methylphenoxyaniline are notorious for adsorption in the GC inlet liner and on the column phase. The hot metal/glass surfaces cause catalytic degradation or irreversible adsorption of the amine protons.
The Solution: Chemical Derivatization
Do not inject the free amine. Convert it to a trifluoroacetamide derivative. This removes the hydrogen bond donor capability, making the molecule volatile and inert [2].
Protocol: TFAA Derivatization
Reagents:
Trifluoroacetic anhydride (TFAA)
Ethyl Acetate (Anhydrous)
Workflow:
Dissolve: Take 5 mg of sample in 1 mL Ethyl Acetate.
Ticket #409: "I have 5 grams of crude mixture. HPLC is too slow. How do I purify this?"
Root Cause Analysis
Chromatography is expensive at scale. Isomers often have distinct crystal lattice energies. Para-isomers typically pack better (higher melting point) than ortho-isomers due to symmetry.
The Solution: Fractional Crystallization
Exploit the solubility difference of the Hydrochloride Salts , not the free base. Salts amplify the structural differences between isomers in polar solvents.
Protocol: HCl Salt Recrystallization
Salt Formation:
Dissolve 5g crude mixture in 50 mL Diethyl Ether.
Slowly bubble dry HCl gas or add 2M HCl in Ether/Dioxane dropwise.
Precipitate forms immediately. Filter and dry.[4][5][6]
Solvent Screening (The "Rule of 3"):
Test solubility of 100mg salt in 1mL of:
Ethanol: (Protic, polar)
Isopropanol: (Bulky, less polar)
Acetonitrile: (Aprotic, polar)
Recrystallization Execution (Ethanol Example):
Heat Ethanol to boiling.
Add salt until saturation (solution is cloudy but clears on boiling).
Slow Cool: Wrap flask in foil and let cool to Room Temp over 4 hours.
Observation: The symmetric isomer (usually para) will crystallize first. The asymmetric isomer (ortho) remains in the "mother liquor."
Filter: Vacuum filter the crystals.[4][5][6] Wash with cold ether [3].
Troubleshooting & FAQs
Q1: My HPLC pressure is fluctuating, and retention times are shifting.
A: This is likely due to the formation of "carbamates" if you are using high pH mobile phases with older equipment, or simple pump cavitation.
Fix: For methylphenoxyaniline, stick to acidic mobile phases (pH < 3). Amines are fully protonated (R-NH3+) at this pH, ensuring consistent retention behavior. Ensure your organic solvent (Methanol) is premixed with the acid modifier to prevent outgassing [4].
Q2: Can I use Flash Chromatography for these amines?
A: Yes, but standard silica is too acidic and will irreversibly bind the amine.
Fix: You must "passivate" the silica. Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase. Alternatively, use "Amine-functionalized" silica cartridges which are designed specifically for this purpose.
Q3: How do I confirm I have separated the isomers without an NMR?
A: Use the UV spectral ratio.
Extract the UV spectrum from your PDA detector.
Ortho-isomers often show a "blue shift" (hypsochromic) compared to para-isomers due to the twisting of the ring systems preventing full conjugation. Compare the
of the two peaks.
References
BenchChem. (2025).[4][7][8] Technical Support Center: Method Development for Separating Isomers of Methylphenoxyaniline. Retrieved from
Agilent Technologies. (2020). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from
Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.[3] Retrieved from
Chromatography Forum. (2017). Separation of positional isomers of aromatic amines.[8][9][10] Retrieved from
EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from
Welcome to the technical support hub for 5-Methyl-2-(3-methylphenoxy)aniline . As researchers, you are likely utilizing this compound as a scaffold in dye synthesis or as a pharmacophore in kinase inhibitor development.
This molecule presents a dichotomy in stability profiling:
The Aniline Motif: Highly fragile. It is electron-rich and prone to rapid oxidative degradation and photolysis, leading to complex mixtures of azo-dimers and quinones (often observed as sample "browning").
The Diaryl Ether Linkage: Extremely robust. Unlike esters or amides, this linkage resists hydrolysis under standard ICH stress conditions, often leading to "false negative" degradation results in acid/base stress tests.
This guide provides the mechanistic insights and troubleshooting protocols required to accurately characterize this molecule.
Module 1: Oxidative Degradation (The "Browning" Effect)
User Query:
"My sample of 5-Methyl-2-(3-methylphenoxy)aniline turned dark brown/black after 24 hours in solution, even without heating. What are these impurities?"
Technical Diagnosis:
The discoloration is a hallmark of radical-mediated oxidative coupling . The amino group (-NH
) on the aniline ring is electron-donating. The additional methyl group at the 5-position further increases electron density, lowering the oxidation potential.
The Mechanism:
Radical Formation: Trace oxidants or light generate an anilino radical cation.
N-Oxidation: The nitrogen atom oxidizes to hydroxylamine, then nitroso, and finally nitro species.
Polymerization (The Color Source): The reactive radical intermediates undergo C-N and N-N coupling to form azo-dimers and phenazines . These highly conjugated systems absorb visible light strongly, causing the brown/black appearance.
Interactive Pathway Diagram
Figure 1: The oxidative cascade of electron-rich anilines. The "Dimer" pathway is responsible for visual discoloration.
Validation Protocol: Peroxide Stressing
Do not just add peroxide and wait. You must control the kinetics to capture intermediates.
Preparation: Dissolve 10 mg of analyte in 10 mL Acetonitrile/Water (50:50).
Stressing: Add 30%
to achieve a final concentration of 3%.
Timepoints: Inject immediately (T0), then at 1h, 4h, and 24h.
Acceptance Criteria:
If >50% loss occurs in <1 hour, repeat with 0.3%
to slow the reaction and identify primary degradants (N-oxides) before they polymerize.
Module 2: Hydrolytic Stability (The "False Negative")
User Query:
"I stressed the sample with 1N HCl and 1N NaOH at 60°C for 3 days, but I see zero degradation. Is my experiment flawed?"
Technical Diagnosis:
Your experiment is likely valid; your expectation of degradation is the issue. You are dealing with a diaryl ether , not an ester or amide.
The Chemistry:
The ether oxygen (
) is extremely stable. The hybridization of the aromatic carbons strengthens the C-O bond via resonance. Unlike aliphatic ethers, diaryl ethers do not undergo or cleavage easily.
Acid Hydrolysis: Requires concentrated HI or HBr at reflux to cleave (forming phenols). Standard 0.1N - 1N HCl will merely protonate the amine (forming the anilinium salt), which actually stabilizes the molecule against oxidation.
Base Hydrolysis: The aromatic ring repels nucleophilic attack (
) unless strong electron-withdrawing groups (like nitro) are present ortho/para to the ether. Your molecule has electron-donating methyl groups, making it immune to base hydrolysis.
Summary of Hydrolytic Expectations
Stress Condition
Expected Result
Mechanistic Explanation
0.1 N HCl (Ambient)
Stable
Protonation of amine (). No bond cleavage.
1.0 N HCl (60°C)
Stable
Ether linkage resists acid catalysis.
0.1 N NaOH (Ambient)
Stable
No nucleophilic attack possible.
1.0 N NaOH (60°C)
Stable
Electron-rich rings repel hydroxide ions.
Module 3: Photostability (UV Sensitivity)
User Query:
"We are seeing unknown peaks eluting before the main peak after exposure to ambient light. What is the mechanism?"
Technical Diagnosis:
Anilines are photosensitizers. Upon UV absorption, the molecule enters an excited singlet state, often undergoing intersystem crossing to a triplet state.
The Mechanism:
Homolysis: The N-H bond or the C-N bond can undergo homolytic cleavage.
Ring Oxidation: The excited state can react with dissolved oxygen (Type II photo-oxidation) to form singlet oxygen (
).
Product Formation: This leads to 2-aminophenol derivatives (via rearrangement) or benzoquinones .
Critical Action:
Amber Glass: All analytical standards must be stored in amber glassware.
LC-MS Confirmation: Look for a mass shift of +16 Da (Hydroxylation) or -2 Da (Oxidation to imine/quinone).
Module 4: Analytical Troubleshooting (HPLC)
User Query:
"The main peak is tailing significantly (Asymmetry > 1.5), and retention times are shifting. How do I fix this?"
Technical Diagnosis:
This is a classic Silanol Interaction . The aniline amine is basic (pKa approx 4.0 - 5.0). At neutral pH, a fraction of the amine is protonated (
), which interacts ionically with the negatively charged silanols () on the silica column backbone.
Troubleshooting Decision Tree
Figure 2: Logic flow for resolving amine peak tailing.
Recommended Method Parameters
Column: C18 with high carbon load and "End-capping" (e.g., Waters XBridge or Phenomenex Kinetex).
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7). Avoid pH 4-6 (near the pKa).
Rationale:
High pH (10.0): The amine is neutral (
). No ionic interaction with silanols. Best peak shape.
Low pH (2.7): Silanols are protonated (
) and neutral. Interaction is suppressed.
References
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] Geneva: ICH, 2003. Link
International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. Geneva: ICH, 1996. Link
G.C. Hopgood.Stability of Aniline and its Derivatives. In: Chemistry of Functional Groups, Wiley, 2010.
Dolan, J.W. "Peak Tailing and Resolution." LCGC North America, 2002. (Standard reference for HPLC amine troubleshooting). Link
Technical Support Center: Selective Synthesis of N-Methylanilines
Topic: Preventing Overalkylation in N-Methylaniline Synthesis Ticket ID: N-ME-SELECT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Nucleophilicity Paradox The synthesis of N-me...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Overalkylation in N-Methylaniline Synthesis
Ticket ID: N-ME-SELECT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Nucleophilicity Paradox
The synthesis of N-methylanilines from primary anilines presents a classic kinetic challenge known as the Nucleophilicity Paradox .
In a standard
alkylation, the product (secondary amine) is more nucleophilic than the starting material (primary amine). The methyl group acts as an electron-donating group (EDG) via induction ( effect), increasing the electron density on the nitrogen lone pair. Consequently, the rate of the second alkylation () often exceeds the rate of the first (), leading to an unavoidable mixture of starting material, product, and the overalkylated N,N-dimethyl impurity.
This guide provides three distinct, field-proven workflows to bypass this kinetic trap, ranging from catalytic "green" methods to precision coupling.
Module 1: Diagnostic & Mechanism
Q: Why does my reaction always yield 15-20% N,N-dimethylaniline regardless of stoichiometry?
A: You are fighting an uphill kinetic battle.
In direct alkylation (e.g., using MeI), the introduction of the methyl group stabilizes the resulting ammonium cation intermediate and makes the neutral secondary amine more reactive.
The Overalkylation Cascade:
The following diagram illustrates the competitive pathways. Note that unless
, selectivity is impossible in a batch reactor without specific interventions.
Figure 1: The kinetic cascade of amine alkylation.[1] The red arrow indicates the problematic acceleration step.
Module 2: The "Green" Catalytic Route (Borrowing Hydrogen)
Q: I need high selectivity (>99%) and want to avoid genotoxic alkyl halides. What is the best method?
A: Use Ruthenium-Catalyzed "Borrowing Hydrogen" Chemistry with Methanol.
This method uses methanol as the C1 source. The catalyst dehydrogenates methanol to formaldehyde in situ, forms the imine, and then returns the hydrogen to reduce the imine. Because the reaction relies on the coordination of the specific substrate to the catalyst, it is highly selective for mono-alkylation of anilines.
Mechanism:
Dehydrogenation: MeOH
HCHO + [Ru]-H
Condensation: Ph-NH
+ HCHO Ph-N=CH + HO
Hydrogenation: Ph-N=CH
+ [Ru]-H Ph-NHMe
Figure 2: The Borrowing Hydrogen catalytic cycle using Methanol as the alkylating agent.
Protocol 1: Ru-Catalyzed Methylation
Recommended for: Scale-up, Green Chemistry, GMP intermediates.
Reagent
Equivalents
Role
Aniline Substrate
1.0
Starting Material
Methanol
Solvent/Excess
C1 Source & Solvent
[Ru(p-cymene)Cl2]2
0.5 - 1.0 mol%
Pre-catalyst
DPEphos
1.0 - 2.0 mol%
Ligand (Critical for stability)
Base (LiOtBu)
10-20 mol%
Activator
Step-by-Step:
In a glovebox or under Argon, charge a pressure tube with the Aniline (1.0 equiv), [Ru(p-cymene)Cl
] (0.5 mol%), and DPEphos (1.0 mol%).
Add Methanol (concentration ~0.5 M).
Add LiO
Bu (20 mol%).
Seal the tube and heat to 100–120 °C for 12–24 hours.
Troubleshooting: If conversion is low, ensure the reaction is strictly oxygen-free. The hydride intermediate is air-sensitive.
Module 3: The "Precision" Route (Chan-Lam Coupling)
Q: My substrate has sensitive functional groups (halides, esters). I cannot use high heat or hydrides.
A: Use Copper-Promoted Chan-Lam Coupling with Methylboronic Acid.[2][3]
Unlike standard alkylation, this is a cross-coupling reaction.[4] It does not rely on the nucleophilicity of the nitrogen in the same way, and the mechanism prevents the product (secondary amine) from reacting further because the copper species is specific to the primary amine activation in the presence of boronic acid.
Critical Step (Incubation): Stir this mixture for 15–30 minutes before adding the boron reagent. This allows the formation of the active Cu-amine complex.
Add Methylboronic acid (MeB(OH)
) and Pyridine.
Heat to reflux (or 80 °C) under an air atmosphere (oxidative coupling requires O
or stoichiometric Cu).
Troubleshooting: If yield is low, add 4Å molecular sieves. Water inhibits the transmetallation step.
Module 4: The "Budget" Route (Cesium Effect)
Q: I cannot afford Ruthenium or Boronic acids. I must use Methyl Iodide (MeI). How do I save the reaction?
A: Utilize the "Cesium Effect" .[5]
Replacing standard bases (K
CO, NaH) with Cesium Carbonate (CsCO) or Cesium Hydroxide can drastically improve mono-selectivity. The large ionic radius of Cesium (1.67 Å) creates a "loose" ion pair with the amide anion, and it is hypothesized to facilitate mono-alkylation through surface coordination effects or solubility differences that suppress the second alkylation.
Add MeI dropwise over 30–60 minutes. Concentration control is vital.
Allow to warm to Room Temperature. Do not heat.
Troubleshooting: If overalkylation occurs, dilute the reaction further (0.05 M) to statistically favor the encounter of MeI with unreacted aniline rather than the product.
Module 5: Decision Matrix & Summary
Use the following logic tree to select the appropriate method for your specific constraints.
Figure 3: Method Selection Guide based on project constraints.
References
Ruthenium-Catalyzed Methylation (Borrowing Hydrogen):
Dang, T. T., & Seayad, A. M. (2015).[6] Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol.[6][7][8][9] ACS Catalysis.
[Link]
Chan-Lam Coupling (Copper Promoted):
González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009).[3] Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.[2][3] Organic Letters.[3][10]
[Link]
The Cesium Effect:
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[5] The Journal of Organic Chemistry.
[Link]
Continuous Flow (DMC Method):
Seo, H., et al. (2018).[1] Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron.[1]
[Link]
Comparative Guide: Purity Determination of 5-Methyl-2-(3-methylphenoxy)aniline
[1] Executive Summary & Chemical Context[2][3][4][5] 5-Methyl-2-(3-methylphenoxy)aniline (also known as 5-methyl-2-(m-tolyloxy)aniline) is a critical diaryl ether intermediate, often employed in the synthesis of specific...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Context[2][3][4][5]
5-Methyl-2-(3-methylphenoxy)aniline (also known as 5-methyl-2-(m-tolyloxy)aniline) is a critical diaryl ether intermediate, often employed in the synthesis of specific dyes and kinase inhibitors.[1] Its structural integrity relies on the ether linkage between a toluene derivative and an aniline ring.
The primary analytical challenge lies not in detecting the main peak, but in resolving regioisomeric impurities . Synthetic routes typically involve coupling reactions (e.g., Ullmann ether synthesis or nucleophilic aromatic substitution) that can yield positional isomers (e.g., ortho- or para- tolyloxy variants) if the starting materials are not isomerically pure.[1]
This guide compares three distinct methodologies for purity determination, ranked by their utility in a research and development setting:
HPLC-UV/PDA: The gold standard for isomer resolution and trace impurity profiling.[1]
Quantitative NMR (qNMR): The absolute reference method requiring no external standards.
GC-FID: A secondary method for volatile precursors and residual solvents.[1]
Comparative Analysis of Methods
The following table summarizes the performance metrics of each method based on experimental application data.
HPLC is the preferred method because it can separate the target molecule from its likely regioisomers (e.g., 5-methyl-2-(4-methylphenoxy)aniline).[1] Anilines are weak bases; therefore, pH control is critical to prevent peak tailing caused by interaction with residual silanols on the column stationary phase.
Experimental Protocol
System: Agilent 1260 Infinity II or equivalent with PDA detector.
Stationary Phase: C18 End-capped column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]
Mobile Phase:
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5) or 10mM Ammonium Acetate (pH 6.5)
Solvent B: Acetonitrile (ACN)
Note: Acidic pH (Phosphoric acid) ensures the aniline is protonated (
), improving solubility and peak shape, though it reduces retention slightly.[1] Neutral pH (Ammonium Acetate) keeps it neutral, increasing retention but risking tailing.
Detection: UV at 235 nm (max absorption for aniline) and 254 nm (general aromatic).
Sample Prep: Dissolve 10 mg sample in 10 mL ACN:Water (50:50).
Self-Validating Logic
To ensure this method is working, you must calculate the Resolution (
) between the main peak and the nearest isomer (often the p-tolyloxy analog).[1]
Pass Criteria:
(Baseline separation).
Fail Criteria: Co-elution or shoulder peaks indicate the gradient slope is too steep.
Method B: Quantitative NMR (qNMR)
Status: The "Absolute Truth" Protocol
When a high-purity reference standard is unavailable, qNMR is the only method to determine absolute purity (mass balance).[1] It relies on the integration ratio between the analyte protons and a certified internal standard.
The following diagram illustrates the logical decision-making process for selecting the appropriate analytical technique based on the sample stage and data requirements.
Caption: Decision tree for selecting between HPLC, qNMR, and GC based on reference standard availability and impurity profile requirements.
References
BenchChem. (2025).[1][3][4][5][6] A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Retrieved from
Sigma-Aldrich. (n.d.).[1] 5-methyl-2-(m-tolyloxy)aniline Product Information & CAS 767222-91-3 Data. Retrieved from [1]
Drawell Analytical. (2025).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from
Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR). Retrieved from
National Institutes of Health (NIH). (2021). Quantification of aniline and N-methylaniline in indigo. PMC8548455.[1] Retrieved from
Sourcing Strategy: Validating Certificates of Analysis for 5-Methyl-2-(3-methylphenoxy)aniline
The following guide provides a rigorous technical framework for sourcing, validating, and comparing Certificates of Analysis (CoA) for 5-Methyl-2-(3-methylphenoxy)aniline (CAS: 767222-91-3). Executive Summary: The Critic...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous technical framework for sourcing, validating, and comparing Certificates of Analysis (CoA) for 5-Methyl-2-(3-methylphenoxy)aniline (CAS: 767222-91-3).
Executive Summary: The Criticality of the Intermediate
5-Methyl-2-(3-methylphenoxy)aniline is a specialized diaryl ether amine intermediate. In drug development—particularly in the synthesis of kinase inhibitors or heterocycles—this moiety serves as a scaffold for building complex pharmacophores.
Because this compound is often synthesized via metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) followed by nitro-reduction, the Certificate of Analysis (CoA) is not merely a receipt; it is a risk assessment document. It must verify the absence of catalytic poisons (Pd, Cu) and regioisomeric impurities that can derail subsequent GMP synthesis steps.
This guide objectively compares "Standard Catalog Grade" specifications against "High-Purity/Process Grade" requirements and provides the experimental protocols necessary to validate vendor claims.
Comparative Analysis: Interpreting the CoA
When evaluating a CoA for this aniline derivative, researchers often encounter two distinct quality tiers. The following table contrasts the typical specifications of a generic research-grade product versus a process-ready alternative.
Table 1: Specification Comparison Guide
Critical Quality Attribute (CQA)
Standard Catalog Grade (Vendor B)
High-Purity / Process Grade (Vendor A)
Impact on Downstream Application
Purity (HPLC)
≥ 95.0%
≥ 98.5%
Lower purity introduces regioisomers that are difficult to separate after the next coupling step.
Appearance
Brown/Reddish Solid
Off-white to Pale Beige Solid
Dark color indicates oxidation (anilines are air-sensitive) or azo-impurities.
Identity (NMR)
Conforms to Structure
Conforms + No Unassigned Peaks >1%
Ensures no significant contamination from the m-cresol starting material.
Residual Catalyst (Pd/Cu)
Not Tested
< 20 ppm
Critical: Residual metals can poison catalysts in subsequent Suzuki or Sonogashira couplings.
Water Content (KF)
Not Specified
< 0.5%
Excess water can hydrolyze sensitive reagents (e.g., acid chlorides) in the next step.
Loss on Drying
< 2.0%
< 0.5%
High volatiles indicate poor drying, leading to inaccurate stoichiometry calculations.
Expert Insight: For early-stage discovery, ≥95% is acceptable. However, if this intermediate is used in a convergent synthesis step where the product is a late-stage candidate, Vendor A’s specification is mandatory to prevent "carry-over" impurities that trigger genotoxic alerts.
Impurity Profiling & Causality
To validate the CoA, one must understand the synthesis pathway. The impurities present are directly causal to the synthesis method used by the vendor.
Diagram 1: Synthesis Pathway & Impurity Origins
This diagram maps the standard synthesis route and identifies where specific impurities (found in the CoA) originate.
Caption: Logical flow of synthesis showing origin of key impurities (Phenols, Nitro-precursors, Metals).
Experimental Validation Protocols
Do not rely solely on the vendor's PDF. The following self-validating protocols allow you to verify the CoA claims in-house.
Protocol A: HPLC Purity Assessment
Objective: Detect unreacted nitro-intermediate and m-cresol.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Phosphoric Acid in Water.
B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 210 nm (general) and 254 nm (aromatic).
Acceptance Criteria:
Main peak retention time (RT) ~12-14 min (varies by flow).
Nitro-intermediate: Will elute later (more hydrophobic) than the aniline.
m-Cresol: Will elute earlier or close to the aniline (check standard).
Protocol B: 1H-NMR Identity Check
Objective: Confirm structure and proton count.
Solvent: DMSO-d6.
Key Diagnostic Signals:
Amino Group (-NH2): Broad singlet around
4.5 - 5.0 ppm (exchangeable with D2O).
Methyl Groups: Two distinct singlets around
2.1 - 2.3 ppm (one on the aniline ring, one on the phenoxy ring).
Aromatic Region: Multiplets between
6.3 - 7.2 ppm.
Red Flag: If the integration of the methyl region is >6.2H relative to 2H for the amine, solvent trapping (toluene/xylene) or excess starting material is present.
Workflow: The "Go/No-Go" Decision Tree
Use this logic flow to decide whether to accept a batch based on your specific application needs.
Caption: Decision logic for accepting, rejecting, or remediating a batch of 5-Methyl-2-(3-methylphenoxy)aniline.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567 (Analogous Diaryl Ethers). Retrieved from [Link]
Validation
Spectroscopic Comparison Guide: 5-Methyl-2-(3-methylphenoxy)aniline and Isomers
Executive Summary Target Molecule: 5-Methyl-2-(3-methylphenoxy)aniline CAS Registry Number: [Referenced as Analog/Derivative] Primary Application: Intermediate in the synthesis of diaryl ether dyes and kinase inhibitor s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Molecule: 5-Methyl-2-(3-methylphenoxy)aniline
CAS Registry Number: [Referenced as Analog/Derivative]
Primary Application: Intermediate in the synthesis of diaryl ether dyes and kinase inhibitor scaffolds.
This guide provides a technical spectroscopic analysis designed to distinguish 5-Methyl-2-(3-methylphenoxy)aniline (Target) from its critical positional isomers. In drug development and fine chemical synthesis, the exact position of the methyl group on the phenoxy ring (meta vs. para) and the aniline ring (C5 vs. C4) dictates biological efficacy and patentability. This document synthesizes NMR, IR, and MS data to establish a self-validating identification protocol.
Isomer Landscape & Structural Logic
To ensure purity, researchers must distinguish the target from two primary isomeric classes that often co-elute or co-crystallize during synthesis.
The Comparison Matrix
Feature
Target Compound
Alternative A (Phenoxy Isomer)
Alternative B (Aniline Isomer)
IUPAC Name
5-Methyl-2-(3-methylphenoxy)aniline
5-Methyl-2-(4-methylphenoxy)aniline
4-Methyl-2-(3-methylphenoxy)aniline
Abbreviation
5M-2-(3-MP)A
5M-2-(4-MP)A
4M-2-(3-MP)A
Key Difference
Meta-methyl on phenoxy ring
Para-methyl on phenoxy ring
Methyl shifted to C4 on aniline
Symmetry
Low (Asymmetric phenoxy)
High (Symmetric phenoxy)
Low (Asymmetric phenoxy)
Critical Risk
Desired Product
Common Impurity (from p-cresol)
Regioisomer (from nitration)
Structural Visualization (DOT Diagram)
Caption: Structural relationship and synthetic origin of the target and its primary isomers, highlighting the spectroscopic divergence points.
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR)
NMR is the definitive method for distinguishing these isomers. The symmetry of the phenoxy ring is the primary diagnostic tool.
Diagnostic Region 1: The Phenoxy Ring (6.5 – 7.3 ppm)
Target (Meta-Substitution): The 3-methylphenoxy group lacks a plane of symmetry.
Observation: You will observe four distinct signals for the phenoxy protons.
Pattern: A singlet-like signals (H2'), a doublet (H6'), a triplet (H5'), and a doublet (H4').
Causality: The meta-methyl group breaks the magnetic equivalence of the ring protons.
Isomer A (Para-Substitution): The 4-methylphenoxy group has a C2 axis of symmetry.
Observation: You will observe two distinct doublets (integrating to 2H each).
Pattern: Classic AA'BB' system .
Causality: Protons ortho and meta to the ether linkage are chemically equivalent pairs.
Diagnostic Region 2: The Aniline Ring (6.3 – 6.8 ppm)
Target (5-Methyl-2-phenoxy):
H3 (Ortho to O): Doublet (J ≈ 8 Hz).
H4 (Meta to N): Doublet of doublets (J ≈ 8, 2 Hz).
H6 (Ortho to N):Narrow Doublet or Singlet (J ≈ 1-2 Hz, meta-coupling).
Note: H6 is shielded by the amino group and appears upfield.
Isomer B (4-Methyl-2-phenoxy):
H3 (Ortho to O): Singlet (isolated by methyl and ether).
H5/H6: Pair of doublets (J ≈ 8 Hz).
Summary Table: ¹H NMR Shifts (DMSO-d₆)
Proton Group
Target (5M-2-(3-MP)A)
Isomer A (Para-Phenoxy)
Differentiation Note
NH₂
4.80 ppm (bs, 2H)
4.75 ppm (bs, 2H)
Not diagnostic (solvent dependent).
Phenoxy Ar-H
6.70–7.20 ppm (m, 4H)
6.85 (d), 7.10 (d) (AA'BB')
Target = Multiplet vs. Isomer A = 2 Doublets.
Aniline H-6
~6.50 ppm (d, J=2Hz)
~6.50 ppm (d, J=2Hz)
Indistinguishable between Target and Isomer A.
Aniline H-4
~6.40 ppm (dd)
~6.40 ppm (dd)
Indistinguishable between Target and Isomer A.
Aniline H-3
~6.75 ppm (d)
~6.75 ppm (d)
Indistinguishable between Target and Isomer A.
Methyl (Phenoxy)
2.28 ppm (s)
2.24 ppm (s)
Meta-methyl is slightly deshielded compared to para.
Infrared Spectroscopy (FT-IR)
IR is useful for rapid "fingerprinting" of solid samples, particularly in the out-of-plane (OOP) bending region (600–900 cm⁻¹).
Target (Meta-Substituted Phenoxy):
Key Peaks: 690 cm⁻¹ and 780 cm⁻¹ (Characteristic of 1,3-disubstitution).
Mechanism: The "3 adjacent hydrogens" and "1 isolated hydrogen" on the meta-ring vibrate at distinct frequencies.
Isomer A (Para-Substituted Phenoxy):
Key Peaks: Single strong band at 810–840 cm⁻¹ .
Mechanism: Characteristic of 1,4-disubstitution (2 adjacent hydrogens).
Do you see two clear doublets (roofing effect)? -> REJECT (It is Isomer A / Para).
Do you see a complex multiplet including a triplet? -> PROCEED (Consistent with Target / Meta).
Check Region 6.3–6.6 ppm (Aniline Ring):
Do you see a singlet or narrow doublet (H6)? -> CONFIRM Target (5-Methyl substitution).
Do you see a strong doublet (J=8Hz)? -> REJECT (It is Isomer B / 4-Methyl substitution).
Step 4: QC Reporting
Report the integration ratio of the Phenoxy-Methyl (approx 2.3 ppm) to the Aniline-Methyl (approx 2.1 ppm). It must be 1:1. Any deviation suggests a mixture of isomers.
Performance & Application Context
Why does this distinction matter in drug development?
Metabolic Stability: The para-methyl group (Isomer A) is a prime target for CYP450 oxidation to a carboxylic acid or alcohol (benzylic oxidation). The meta-methyl (Target) is sterically more protected and often has a longer half-life in vivo.
Binding Affinity: In kinase inhibitors, the phenoxy ring often sits in a hydrophobic pocket. The meta-substituent projects into a different vector than the para-substituent. Using the wrong isomer can result in a >100-fold loss in IC₅₀ potency.
References
BenchChem. Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers. (2025).[1][2] A foundational guide on phenoxyaniline regioisomer analysis.
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (2024).[4][5] Methodology for distinguishing aromatic substitution patterns.
National Institute of Standards and Technology (NIST). Aniline and Derivative Infrared Spectra. Standard Reference Data.[6]
PubChem. Compound Summary: 5-chloro-2-(3-methylphenoxy)aniline.[4][3] (Accessed 2026).[3] Structural analog data used for comparative shielding calculations.
Differentiating between ortho, meta, and para isomers of methylphenoxyaniline
As a Senior Application Scientist, I approach the differentiation of regioisomers not merely as a matching exercise, but as a systematic interrogation of molecular physics. Methylphenoxyaniline—specifically the scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the differentiation of regioisomers not merely as a matching exercise, but as a systematic interrogation of molecular physics. Methylphenoxyaniline—specifically the scaffold 4-(x-methylphenoxy)aniline —is a highly valuable intermediate in the development of kinase inhibitors and advanced materials. However, the position of the methyl group on the phenoxy ring (ortho, meta, or para) fundamentally alters the molecule's steric profile and electronic distribution.
Differentiating the ortho (2-methyl), meta (3-methyl), and para (4-methyl) isomers requires a robust, orthogonal analytical strategy. This guide details the mechanistic causality behind their spectroscopic differences and provides self-validating protocols for unambiguous identification.
The Mechanistic Basis of Isomeric Differentiation
To confidently distinguish these regioisomers, we must exploit the structural variations in the methylphenoxy ring. The aniline ring (para-substituted with an amino group and an ether linkage) remains constant across all three molecules, consistently presenting an AA'BB' spin system in Nuclear Magnetic Resonance (NMR) and a static out-of-plane bending mode in Infrared (IR) spectroscopy. The diagnostic markers lie entirely within the methylated ring.
1. Spin-Spin Coupling and Magnetic Anisotropy (NMR Causality)
NMR spectroscopy is the gold standard for distinguishing subtle regioisomeric differences [1]. The differentiation relies on the number of contiguous (adjacent) protons on the methylphenoxy ring:
Ortho Isomer (2-methylphenoxy): The methyl group sits adjacent to the ether linkage, leaving four contiguous protons. This results in a complex, overlapping multiplet system due to extensive ortho and meta couplings.
Meta Isomer (3-methylphenoxy): The methyl group is separated from the ether linkage by a single carbon. This isolates one proton between the two substituents. Because this proton lacks adjacent neighbors for strong ortho coupling, it appears as a distinct, singlet-like narrow multiplet—a definitive diagnostic marker.
Para Isomer (4-methylphenoxy): The methyl group is directly opposite the ether linkage, creating a plane of symmetry across the ring. This symmetry degenerates the complex multiplets into a clean AA'BB' system (two distinct doublets).
2. Out-of-Plane (OOP) C-H Bending (Vibrational Causality)
While NMR provides connectivity, FT-IR spectroscopy provides a highly reliable secondary validation through the analysis of out-of-plane (OOP) C-H bending modes [2]. The frequency of these vibrations is directly dictated by the number of adjacent hydrogen atoms moving in phase:
Para-substituted rings (2 adjacent H's) require more energy to bend, pushing the absorption band higher (800–850 cm⁻¹).
Ortho-substituted rings (4 adjacent H's) move more freely, dropping the frequency (735–770 cm⁻¹).
Meta-substituted rings present a dual-band signature due to the combination of 3 adjacent H's and 1 isolated H (680–725 cm⁻¹ and 750–810 cm⁻¹).
Strategic Analytical Workflow
Logical workflow for the orthogonal differentiation of methylphenoxyaniline isomers.
Quantitative Data Comparison
The following tables synthesize the expected quantitative benchmarks for these isomers, assuming standard acquisition parameters.
Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Proton Environment
Ortho (2-methyl)
Meta (3-methyl)
Para (4-methyl)
Methyl (-CH₃)
~2.25 ppm (s, 3H)
~2.32 ppm (s, 3H)
~2.30 ppm (s, 3H)
Aniline Ring
6.60 - 6.85 ppm (m, 4H)
6.60 - 6.85 ppm (m, 4H)
6.60 - 6.85 ppm (m, 4H)
Phenoxy Ring (Isolated H)
N/A
~6.75 ppm (br s, 1H)
N/A
Phenoxy Ring (Coupled H)
6.80 - 7.20 ppm (m, 4H)
6.70 - 7.20 ppm (m, 3H)
6.85 (d, 2H), 7.10 (d, 2H)
Table 2: Diagnostic FT-IR Frequencies (ATR, cm⁻¹)
Vibrational Mode
Ortho (2-methyl)
Meta (3-methyl)
Para (4-methyl)
N-H Stretch (Amine)
3350, 3450
3350, 3450
3350, 3450
C-O-C Asym. Stretch
~1220
~1220
~1220
OOP C-H Wag (Aniline)
820 - 840 (2 adj. H)
820 - 840 (2 adj. H)
820 - 840 (2 adj. H)
OOP C-H Wag (Phenoxy)
740 - 760 (4 adj. H)
690, 770 (3 adj. H + 1 iso. H)
810 - 830 (2 adj. H)
Self-Validating Experimental Protocols
To ensure data integrity, experimental execution must be treated as a self-validating system. A protocol is only reliable if it contains internal checks that prove the data is artifact-free [3].
Sample Preparation: Dissolve 15 mg of the unknown isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Self-Validating Parameter Setup: Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing proton (typically the aromatic protons, requiring a D1 of ~10 seconds). Causality: This ensures complete longitudinal magnetization recovery. Without this, integration values will be skewed, and you cannot mathematically verify the 4:4 (ortho), 4:3:1 (meta), or 4:2:2 (para) proton ratios.
Acquisition: Acquire 16 to 32 scans at 298 K.
Processing: Apply a 0.3 Hz line-broadening function. Perform manual phase correction (zero and first order) to ensure a perfectly flat baseline before integrating the aromatic region.
Protocol 2: ATR-FTIR Spectroscopy
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol.
Self-Validating Background Check: Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Causality: The background must be collected immediately prior to the sample to account for ambient CO₂ and H₂O vapor. A flat baseline in the subsequent sample spectrum validates that the crystal was pristine and the atmospheric subtraction was successful.
Sample Acquisition: Place 2–3 mg of the neat solid onto the crystal. Apply consistent pressure using the ATR anvil until the C-O-C stretch (~1220 cm⁻¹) reaches an optimal absorbance of 0.4–0.8 AU.
Analysis: Isolate the 600–900 cm⁻¹ fingerprint region and cross-reference the OOP bending modes with Table 2.
Self-validating experimental workflow ensuring quantitative data integrity.
Conclusion
Differentiating the ortho, meta, and para isomers of methylphenoxyaniline cannot rely on a single data point. By coupling the spin-system connectivity derived from quantitative ¹H NMR with the structural geometry confirmed by the out-of-plane C-H bending modes in FT-IR, researchers can build an unambiguous, self-validating profile of their target compound.
References
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Magnetic Resonance. Available at:[Link]
Smith, B. C. "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." Spectroscopy Online, vol. 31, no. 5, 2016. Available at:[Link]
Validation
5-Methyl-2-(3-methylphenoxy)aniline versus other substituted aniline building blocks
As a Senior Application Scientist, navigating the chemical space of substituted anilines requires a rigorous balance between pharmacodynamic potency and pharmacokinetic safety. Substituted anilines are foundational build...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, navigating the chemical space of substituted anilines requires a rigorous balance between pharmacodynamic potency and pharmacokinetic safety. Substituted anilines are foundational building blocks in medicinal chemistry, frequently appearing as key pharmacophores in a wide array of therapeutic agents, including kinase inhibitors and antimycobacterials[1]. However, the traditional aniline moiety carries well-documented metabolic liabilities.
This guide provides an objective, data-driven comparison between 5-Methyl-2-(3-methylphenoxy)aniline —a sterically hindered diaryl ether scaffold—and alternative building blocks. By analyzing structural causality, metabolic stability, and synthetic integration, we will establish a framework for selecting the optimal amine building block for your drug discovery pipeline.
The pharmaceutical industry commonly relies on anilines to form crucial hydrogen bonds within target binding pockets[1]. However, simple anilines are highly susceptible to hepatic Cytochrome P450 (CYP450) enzymes, which rapidly oxidize the primary amine or the aromatic ring, generating toxic quinone imine metabolites (a primary mechanism behind acetaminophen-induced hepatotoxicity)[2].
To circumvent this, medicinal chemists often employ chemical modifications to improve the properties of these drugs or to reduce potential issues associated with the aniline moiety[3]. 5-Methyl-2-(3-methylphenoxy)aniline offers a highly engineered solution through two distinct mechanisms:
Steric Shielding : The incorporation of methyl groups at the 5-position of the aniline ring and the 3-position of the phenoxy ring provides significant steric bulk. This hindrance physically blocks CYP450 access to the vulnerable ortho and para positions, drastically reducing the rate of oxidative metabolism and subsequent toxicity[3].
Conformational Flexibility : The diaryl ether linkage allows the molecule to adopt a non-planar dihedral angle. This structural flexibility is highly advantageous for occupying deep, hydrophobic pockets in complex targets, such as the ATP-binding sites of dual Mer/c-Met kinases[4] or the InhA enzyme in Mycobacterium tuberculosis[5].
Quantitative Comparison: Scaffold vs. Alternatives
When optimizing a lead compound, replacing a problematic aniline with a bioisostere or a sterically tuned analog is a standard workflow[6]. Below is a comparative analysis of 5-Methyl-2-(3-methylphenoxy)aniline against common alternatives.
Building Block
Structural Classification
Metabolic Liability
Primary Pharmacological Advantage
Typical Target Applications
5-Methyl-2-(3-methylphenoxy)aniline
Diaryl ether, di-methylated aniline
Low : Sterically shielded from N-oxidation.
High lipophilicity and conformational flexibility for deep pocket binding.
GPCRs, Ion channels, CNS targets requiring high safety margins.
Aminopyridines
Heteroaromatic amine
Moderate : Lower electron density reduces oxidation risk[6].
Tunable pKa, altering target residence time and aqueous solubility.
Kinase hinge-binding motifs.
Visualizing the Metabolic Advantage
To understand the causality behind the safety profile of 5-Methyl-2-(3-methylphenoxy)aniline, we must visualize its interaction with hepatic enzymes compared to a simple aniline.
Metabolic pathway comparison showing steric shielding of substituted anilines against CYP450.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific mechanistic reasoning for reagent selection and built-in controls.
The most prevalent and versatile method for integrating sterically hindered anilines into a therapeutic core (e.g., a pyrimidine or quinoline scaffold) is the Buchwald-Hartwig amination[7]. Because 5-Methyl-2-(3-methylphenoxy)aniline is highly sterically hindered, standard palladium catalysts often fail due to slow reductive elimination. Therefore, bulky, electron-rich phosphine ligands (like XPhos) are required[7][8].
Catalytic cycle of the Buchwald-Hartwig amination using the XPhos Pd G3 precatalyst.
Step-by-Step Methodology:
Preparation : To an oven-dried Schlenk tube, add the aryl halide core (1.0 eq), 5-Methyl-2-(3-methylphenoxy)aniline (1.2 eq), XPhos Pd G3 precatalyst (0.02 eq), and sodium tert-butoxide (1.5 eq)[7]. Causality: XPhos Pd G3 is chosen because modern precatalysts are highly reliable at generating the active Pd(0) species necessary for hindered substrates[7].
Inert Atmosphere : Evacuate and backfill the tube with argon three times. Causality: Palladium(0) is highly sensitive to oxidation; an inert atmosphere prevents catalyst deactivation.
Solvent Addition : Inject anhydrous toluene (or 1,4-dioxane) via syringe.
Reaction : Stir the mixture at 90 °C for 4–12 hours. Monitor the consumption of the aryl halide via LC-MS.
Workup & Validation : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel column chromatography. Validate the product structure using 1H-NMR and HRMS.
Protocol 2: In Vitro Microsomal Stability Assay
To validate that the methyl substitutions on the aniline and phenoxy rings successfully prevent toxic metabolite formation, the synthesized compound must be tested against Human Liver Microsomes (HLMs)[2][4].
Step-by-Step Methodology:
Incubation Setup : Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing HLMs (0.5 mg/mL protein concentration).
Initiation : Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the essential electron donor required for CYP450 enzymatic activity. Without it, oxidation cannot occur.
Sampling : Remove 50 µL aliquots at specific time points (0, 5, 15, 30, and 60 minutes).
Quenching : Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Verapamil). Causality: The cold organic solvent instantly denatures the HLM proteins, stopping the reaction, while the internal standard ensures accurate LC-MS/MS quantification despite potential injection volume variations.
Analysis : Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ().
Strategic Conclusion
While simple anilines remain ubiquitous in early-stage hit generation, their progression into lead optimization is frequently halted by metabolic toxicity[2]. By strategically employing 5-Methyl-2-(3-methylphenoxy)aniline , researchers can harness the potent hydrogen-bonding and target-engagement properties of the aniline pharmacophore while utilizing steric hindrance to bypass CYP450-mediated liability. When combined with optimized synthetic routes like the XPhos-mediated Buchwald-Hartwig amination[7], this building block serves as a highly effective tool for developing robust, safe, and potent therapeutic agents.
References
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]
BioPartner UK / Cresset Blog. Aniline replacement in drug-like compounds. Available at: [Link]
Cresset Group. Aniline replacement in drug-like compounds. Available at:[Link]
RSC Publishing. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. Available at: [Link]
PMC / NIH. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Available at: [Link]
Beyond the Ullmann Reaction: A Comparative Guide to Alternative Synthetic Routes for Functionalized Diaryl Ethers
As a Senior Application Scientist, I frequently evaluate synthetic routes to optimize the construction of the diaryl ether motif—a ubiquitous pharmacophore in drug development, agrochemicals, and advanced materials. Hist...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate synthetic routes to optimize the construction of the diaryl ether motif—a ubiquitous pharmacophore in drug development, agrochemicals, and advanced materials. Historically, the classical Ullmann condensation was the default methodology. However, its reliance on harsh thermal conditions (>150 °C) and strong bases severely limits its utility for highly functionalized, sensitive substrates.
To achieve high yields and preserve complex molecular architectures, modern synthetic chemistry has shifted toward milder, highly controlled catalytic systems. This guide objectively compares four state-of-the-art alternative routes for diaryl ether synthesis, detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols required for successful implementation.
Mechanistic Overview of Alternative Routes
The fundamental challenge in diaryl ether synthesis is overcoming the high activation energy required for carbon-oxygen (C–O) bond formation. The alternatives below bypass the brute-force thermal energy of the Ullmann reaction by utilizing sophisticated ligand design, oxidative triggers, or single-electron transfer (SET) mechanisms.
Mechanistic pathways of alternative diaryl ether synthetic routes.
Concept & Causality:
While Palladium excels at C–N and C–C bond formation, early attempts at C–O coupling failed due to the reluctance of Pd(II)-aryl-alkoxide intermediates to undergo reductive elimination[1]. The breakthrough lies in ligand architecture. By utilizing bulky, electron-rich biarylphosphines (e.g., RockPhos or t-BuBrettPhos), the electron density accelerates the initial oxidative addition of the aryl halide. More importantly, the massive steric bulk of the ligand forces the Pd(II) intermediate into a highly strained geometry. This steric tension dramatically lowers the activation energy required for the challenging C–O reductive elimination, allowing the reaction to proceed at 80–100 °C.
Self-Validating Experimental Protocol:
Preparation: In an argon-filled glovebox, charge an oven-dried vial with Pd(OAc)₂ (2 mol%), RockPhos (2.5 mol%), Cs₂CO₃ (1.5 equiv), phenol (1.2 equiv), and the aryl bromide (1.0 equiv).
Solvent Addition: Add anhydrous toluene to achieve a 0.5 M concentration.
Reaction: Seal the vial, remove it from the glovebox, and heat at 90 °C for 12–16 hours with vigorous stirring.
Validation & Monitoring: Quench a 50 µL aliquot in EtOAc/H₂O. Analyze the organic layer via GC-MS using dodecane as an internal standard. The complete disappearance of the aryl bromide peak and the emergence of the Ar-O-Ar' mass ion validates catalytic turnover and prevents premature workup.
Copper-Catalyzed Chan-Lam Oxidative Coupling
Concept & Causality:
The Chan-Lam coupling is a powerful alternative that operates at room temperature[2]. The causality behind this mildness is the use of arylboronic acids and an external oxidant (typically atmospheric O₂). Cu(II) coordinates the phenol and transmetalates with the boronic acid to form a relatively stable intermediate. The introduction of oxygen is not merely an additive; it is the mechanistic driver. O₂ oxidizes the Cu(II) center to a transient, high-valent Cu(III) species. The extreme electrophilicity of Cu(III) forces rapid, spontaneous reductive elimination at 25 °C, forging the ether bond without thermal forcing[3].
Self-Validating Experimental Protocol:
Preparation: To a round-bottom flask open to the atmosphere, add phenol (1.0 equiv), arylboronic acid (1.5 equiv), and Cu(OAc)₂ (10 mol%).
Solvent Addition: Add dichloromethane (0.1 M) followed by triethylamine (2.0 equiv).
Reaction: Stir vigorously at room temperature for 24 hours. Crucial: Do not seal the flask; continuous O₂ ingress is mandatory.
Validation & Monitoring: Monitor the reaction visually and via TLC (UV/Vis). The solution will shift dynamically from a deep blue (Cu(II)) to a green/brown hue, indicating the active cycling of copper oxidation states. Complete consumption of the phenol on TLC validates the endpoint.
Metallaphotoredox Nickel Dual Catalysis
Concept & Causality:
Nickel is highly abundant, but Ni(II)-aryl-alkoxide complexes are thermodynamically stable sinks; heating them often leads to decomposition rather than product formation. By merging Nickel catalysis with a photocatalyst (e.g., Ir(ppy)₃) and visible light, we employ Single-Electron Transfer (SET)[4]. The excited photocatalyst oxidizes the stable Ni(II) intermediate to Ni(III). The altered electronic configuration of Ni(III) collapses the activation barrier, triggering instantaneous reductive elimination at room temperature. This represents the mildest and most functional-group-tolerant route available today[5].
Step-by-step workflow for Metallaphotoredox Ni-catalyzed etherification.
Self-Validating Experimental Protocol:
Preparation: In a Schlenk tube, combine NiCl₂·glyme (5 mol%), dtbbpy ligand (5 mol%), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), phenol (1.0 equiv), and aryl bromide (1.0 equiv).
Solvent Addition: Add anhydrous MeCN and quinuclidine (2.0 equiv) under an argon atmosphere.
Reaction: Irradiate the mixture with a 34 W Blue LED (450 nm) at 25 °C for 16 hours. A cooling fan should be used to ensure the temperature does not exceed 30 °C.
Validation & Monitoring: The reaction is self-validating through luminescence. The initial bright emission of the Iridium photocatalyst under blue light will be noticeably quenched upon the addition of the Ni complex and substrates, visually confirming the active SET mechanism.
Metal-Free Arylation via Diaryliodonium Salts (SNAr)
Concept & Causality:
For late-stage active pharmaceutical ingredients (APIs), trace transition metal contamination (Pd, Ni, Cu) is a severe regulatory hurdle. Diaryliodonium salts ([Ar₂I]⁺X⁻) bypass metals entirely. The hypervalent iodine(III) center acts as a superb leaving group and renders the attached aryl ring highly electrophilic. The phenoxide attacks the iodine, forming a T-shaped intermediate that undergoes ligand coupling (reductive elimination of iodobenzene) to yield the ether[6].
Self-Validating Experimental Protocol:
Preparation: Dissolve phenol (1.0 equiv) in THF (0.2 M).
Deprotonation: Add t-BuOK (1.1 equiv) and stir for 10 minutes to generate the phenoxide.
Reaction: Add the diaryliodonium triflate (1.1 equiv) and heat to 40 °C for 2 hours.
Validation & Monitoring: ¹H NMR of the crude mixture provides immediate validation. The distinct downfield shift of the newly formed diaryl ether protons, coupled with the stoichiometric presence of the iodobenzene byproduct, confirms structural formation without metal interference.
Quantitative Performance Comparison
To facilitate route selection, the following table summarizes the operational parameters and performance metrics of each methodology based on current literature standards.
Synthetic Route
Primary Catalyst System
Typical Operating Temp (°C)
Base Requirement
Key Substrate Scope / Advantage
Average Yield (%)
Traditional Ullmann
Cu powder / Cu(I) salts
150–250
Strong (KOH, NaH)
Unfunctionalized, robust arenes
30–70
Buchwald-Hartwig
Pd(OAc)₂ + Bulky Phosphine
80–110
Moderate (Cs₂CO₃, K₃PO₄)
Broad (Aryl Br/I/Cl); sterically hindered
70–95
Chan-Lam Coupling
Cu(OAc)₂ + O₂ (Air)
20–25
Mild (Et₃N, Pyridine)
Arylboronic acids; high functional group tolerance
60–90
Photoredox/Ni Dual
NiCl₂ + Ir(III) + Blue LED
20–25
Mild (Amines)
Highly functionalized; late-stage pharma targets
75–98
Diaryliodonium (SNAr)
None (Metal-Free)
25–40
Strong/Moderate
Bulky ortho-substituents; metal-sensitive APIs
80–99
Conclusion
The selection of a synthetic route for diaryl ether production must be dictated by the substrate's electronic properties, steric hindrance, and functional group fragility. Buchwald-Hartwig remains the industrial workhorse for broad-spectrum aryl halides. Chan-Lam is the optimal choice when boronic acids are readily available, offering a highly accessible room-temperature protocol. For extreme functional group tolerance and late-stage functionalization, Photoredox/Ni Dual Catalysis represents the cutting edge of synthetic methodology. Finally, when metal contamination is strictly prohibited, Diaryliodonium salts provide a highly efficient, metal-free bypass.
A Comparative Guide to Validating an HPLC-Based Assay for Aniline Derivative Quantification
Aniline and its derivatives are fundamental precursors in the manufacturing of a wide range of products, including pharmaceuticals, dyes, and polymers.[1] Their potential toxicity and the stringent quality requirements i...
Author: BenchChem Technical Support Team. Date: March 2026
Aniline and its derivatives are fundamental precursors in the manufacturing of a wide range of products, including pharmaceuticals, dyes, and polymers.[1] Their potential toxicity and the stringent quality requirements in these industries necessitate precise and reliable quantification methods.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and versatility.[2]
This guide provides an in-depth exploration of the validation process for an HPLC-based assay for aniline derivative quantification. It is designed for researchers, scientists, and drug development professionals, offering not just the "how" but, more importantly, the "why" behind the experimental choices, grounded in scientific principles and regulatory expectations.
The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] For regulatory submissions, such as those to the Food and Drug Administration (FDA), validated analytical procedures are mandatory to ensure the identity, strength, quality, purity, and potency of drug substances and products.[4] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[5]
Deconstructing the HPLC Validation Process: A Parameter-by-Parameter Analysis
A robust HPLC method is one that has been rigorously tested to ensure it is fit for its purpose. The core validation parameters, as stipulated by ICH Q2(R1), are dissected below.[6]
Specificity: The Art of Selective Measurement
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7] In the context of aniline derivatives, this includes impurities, degradation products, and matrix components.
Why it matters: A lack of specificity can lead to an overestimation of the analyte, with potentially serious consequences for product quality and patient safety.
Experimental Approach: Forced Degradation Studies
To demonstrate specificity, forced degradation (or stress testing) studies are indispensable. These studies involve subjecting the aniline derivative to harsh conditions to intentionally generate degradation products.
Typical Stress Conditions:
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.[2]
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[2]
Thermal Stress: Heating the sample at a high temperature (e.g., 105°C).[2]
Photolytic Stress: Exposing the sample to UV light.[2]
The goal is to achieve a target degradation of 5-20%.[7] The resulting chromatograms should demonstrate clear separation between the parent aniline derivative peak and all degradation product peaks, confirming the method's stability-indicating nature.[8]
Linearity and Range: Ensuring Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The Range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Why it matters: A linear relationship is fundamental for accurate quantification. It allows for the construction of a reliable calibration curve to determine the concentration of unknown samples.
Experimental Approach:
A series of at least five standard solutions of the aniline derivative are prepared at different concentrations. The typical range for an assay of an active substance is 80% to 120% of the test concentration.[3][9] The peak area response is then plotted against the concentration, and the data are evaluated by linear regression. The correlation coefficient (r²) should ideally be ≥ 0.999.[10]
Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Why it matters: An accurate method provides results that are a true reflection of the amount of aniline derivative in the sample.
Experimental Approach:
Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. This is performed at a minimum of three concentration levels, with at least three replicates at each level.[11] The percentage recovery is calculated, and for an assay, the acceptance criteria are often within 98.0% to 102.0%.[6]
Precision: Consistency is Key
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.
Reproducibility: The precision between laboratories (inter-laboratory trials).
Why it matters: A precise method yields consistent and reliable results, which is crucial for routine quality control.
Experimental Approach:
For repeatability, a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed.[3] For intermediate precision, the analysis is repeated under the varied conditions mentioned above. The RSD for precision should be sufficiently low, typically ≤ 2.0%.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Why it matters: These parameters are particularly important for the analysis of impurities or trace levels of aniline derivatives.
Experimental Approach:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (standard deviation of the response / slope)
LOQ = 10 * (standard deviation of the response / slope)
Robustness: Withstanding Minor Variations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Why it matters: A robust method is transferable between laboratories and can be reliably used over the long term.
Experimental Approach:
Small, deliberate changes are made to method parameters such as:
The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor) is evaluated.[9]
A Comparative Look at Alternative Quantification Techniques
While HPLC is a powerful tool, other techniques can also be employed for aniline derivative quantification, each with its own set of advantages and disadvantages.
Technique
Principle
Advantages
Disadvantages
High-Performance Liquid Chromatography (HPLC)
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
High resolution, sensitivity, and versatility for a wide range of aniline derivatives.[2] Non-destructive.
May require derivatization for some compounds to improve detection.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass-based detection.
High sensitivity and selectivity, providing structural information.[13]
Requires analytes to be volatile and thermally stable; derivatization is often necessary for polar aniline derivatives.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
HPLC coupled with two mass analyzers for enhanced selectivity and sensitivity.
Extremely high sensitivity and specificity, ideal for trace analysis and complex matrices.[15]
Higher cost and complexity of instrumentation and method development.
UV-Vis Spectrophotometry
Quantification based on the absorption of ultraviolet-visible light.
Lower sensitivity and selectivity compared to chromatographic methods; susceptible to interference from other absorbing compounds.[1] Can be improved by derivatization to form a colored azo dye.[16]
Capillary Electrophoresis (CE)
Separation based on the differential migration of ions in an electric field.
High separation efficiency and minimal sample and solvent consumption.[17]
Can have lower concentration sensitivity with photometric detectors without on-line concentration techniques.[17]
Experimental Protocols
Proposed HPLC Method for Aniline Derivative Quantification
This protocol outlines a typical reversed-phase HPLC method for the quantification of an aniline derivative.
Instrumentation and Conditions:
HPLC System: A system with a UV or Photodiode Array (PDA) detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).[2]
Detector Wavelength: Determined by the UV spectrum of the aniline derivative.
Preparation of Solutions:
Standard Stock Solution: Accurately weigh and dissolve a known amount of the aniline derivative reference standard in a suitable diluent (e.g., mobile phase) to obtain a stock solution of approximately 1 mg/mL.
Calibration Standards: Prepare a series of at least five working standards by serially diluting the stock solution to cover the desired concentration range (e.g., 80-120% of the target assay concentration).
Sample Solution: Accurately weigh and dissolve the sample containing the aniline derivative in the diluent to achieve a final concentration within the calibration range.
Forced Degradation Study Protocol
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the diluent.[2]
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for a specified time. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration.[2]
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours) and then dilute.[2]
Thermal Degradation: Store the solid sample or a solution at an elevated temperature (e.g., 105°C) for a specified duration. Dissolve and dilute as needed.[2]
Photolytic Degradation: Expose the sample (solid or solution) to UV light for a specified duration and then prepare for analysis.[2]
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of HPLC method development and validation.
Caption: A decision tree to guide the selection of an appropriate analytical method.
Conclusion
The validation of an HPLC-based assay for aniline derivative quantification is a meticulous process that underpins the reliability and accuracy of analytical data. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with guidelines from bodies like the ICH, scientists can ensure that their methods are fit for purpose. While HPLC remains a versatile and powerful technique, a comparative understanding of alternative methods like GC-MS, LC-MS/MS, and spectrophotometry allows for the selection of the most appropriate analytical strategy for a given application.
References
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
GMP Online. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
PubMed. (2007, April 15). LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil. [Link]
Contract Pharma. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]
Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]
ResearchGate. (2016, May 23). Is the spectrophotometric method reliable for determine Aniline concentration?. [Link]
ACS Publications. (n.d.). Spectrophotometric determination of aniline by the diazotization-coupling method with N-(1-naphthyl)ethylenediamine as the coupling agent. [Link]
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS.... [Link]
PMC. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
ResearchGate. (n.d.). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. [Link]
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. [Link]
LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
Taylor & Francis Online. (2010, October 27). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. [Link]
PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]
Analysis of Mass Spectrometry Fragmentation Patterns for Phenoxyaniline Isomers
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns for phenoxyaniline isomers (2-, 3-, and 4-phenoxyaniline). It is designed for researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns for phenoxyaniline isomers (2-, 3-, and 4-phenoxyaniline). It is designed for researchers and drug development professionals requiring high-level structural elucidation strategies.
Executive Summary & Technical Context
Phenoxyanilines (aminodiphenyl ethers) are critical pharmacophores in medicinal chemistry, serving as precursors for NSAIDs (e.g., nimesulide analogs), kinase inhibitors, and tricyclic antidepressants. The three positional isomers—2-phenoxyaniline (ortho) , 3-phenoxyaniline (meta) , and 4-phenoxyaniline (para) —share the same molecular formula (
) and nominal mass (185 Da), making differentiation by single-stage mass spectrometry (MS) challenging.
This guide delineates the specific fragmentation mechanisms that distinguish these isomers. While all three exhibit common losses (CO, HCN), the ortho-isomer displays unique behavior due to the "ortho effect"—a proximity-driven interaction between the amine and phenoxy groups that facilitates cyclization and specific neutral losses not observed in the meta or para congeners.
Mechanistic Fragmentation Analysis
The differentiation of these isomers relies on understanding the competition between simple bond cleavage and rearrangement reactions.
Common Fragmentation Pathways (All Isomers)
All phenoxyaniline isomers undergo primary ionizations to form the molecular ion
at m/z 185 . Subsequent high-energy collisions (CID or EI) yield a baseline of common fragments:
Ether Cleavage: Homolytic cleavage of the C-O bond yields the phenyl cation (m/z 77 ) and the aminophenoxy radical, or the aminophenol cation (m/z 109 ) and the phenyl radical.
Carbon Monoxide Loss: A characteristic phenol-type fragmentation involving ring contraction and loss of CO (28 Da), typically leading to m/z 157 .
HCN Elimination: Characteristic of aromatic amines, involving the loss of hydrogen cyanide (27 Da) from the aniline ring.
The "Ortho Effect": 2-Phenoxyaniline
The 2-phenoxyaniline isomer is distinct due to the steric proximity of the nucleophilic amine (
) and the ether oxygen. This facilitates a nucleophilic attack or hydrogen transfer that is geometrically impossible for the meta and para isomers.
Cyclization to Phenoxazine: The most diagnostic pathway for the ortho isomer is the elimination of hydrogen (
or ) to form a stable, tricyclic phenoxazine cation at m/z 183 . This cyclization is energetically favorable due to the formation of a pseudo-aromatic tricyclic system.
Suppression of Simple Cleavage: The facile cyclization often suppresses the intensity of the simple ether cleavage product (m/z 77) compared to the para isomer.
Para- and Meta-Phenoxyaniline Behavior
4-Phenoxyaniline (Para): Lacking the ability to cyclize, the para isomer's fragmentation is dominated by direct bond scissions. The base peak is often the m/z 108/109 cluster (aminophenol fragment) or m/z 77 (phenyl), depending on ionization energy. The molecular ion is typically more intense than in the ortho isomer due to the lack of a low-energy rearrangement pathway.
3-Phenoxyaniline (Meta): Behaves similarly to the para isomer but often exhibits different relative abundances of the m/z 92/93 (aniline) fragments due to electronic resonance effects (inductive stabilization of the cation).
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the ortho and para isomers.
Caption: Divergent fragmentation pathways. The ortho isomer favors cyclization (red), while the para isomer favors direct ether cleavage (green).
Comparative Data Summary
The following table summarizes the diagnostic ions and their expected relative abundances (High/Medium/Low) under standard Electron Ionization (70 eV) or ESI-CID conditions.
Ion (m/z)
Fragment Identity
2-Phenoxyaniline (Ortho)
3/4-Phenoxyaniline (Meta/Para)
Mechanism
185
Molecular Ion
Medium
High
Parent ion stability.
183
Phenoxazine
High (Diagnostic)
Low/Absent
Ortho Effect: Cyclization.
157
Medium
Medium
Phenolic ring contraction.
109
Medium
High
Simple ether cleavage (charge retention on amine).
77
Low
High
Simple ether cleavage (charge on phenyl).
65
Low
Medium
Secondary fragmentation of m/z 93/77.
Experimental Protocol: LC-MS/MS Differentiation
While MS fragmentation provides structural clues, definitive identification in complex matrices requires chromatographic separation coupled with MS/MS.
Materials & Reagents
Standards: High-purity (>98%) 2-, 3-, and 4-phenoxyaniline.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Chromatographic Method
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Temperature: 40°C.
Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).
Capillary Voltage: 3500 V.
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both molecular ions and fragments.
Scan Mode: MRM (Multiple Reaction Monitoring).
Ortho Transition: 186.1
184.1 (Cyclization/H-loss specific).
Para Transition: 186.1
109.1 (Ether cleavage).
Workflow Diagram
Caption: LC-MS/MS workflow for definitive isomer quantification.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Phenoxyaniline (CAS 139-59-3). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenoxyaniline (CAS 2688-84-8). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
PubChem. 4-Phenoxyaniline Compound Summary. National Library of Medicine. Available at: [Link]
Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition. (General reference for Ortho Effect mechanisms).
As researchers and drug development professionals, handling complex substituted anilines like 5-Methyl-2-(3-methylphenoxy)aniline requires moving beyond basic safety data sheets. To ensure absolute laboratory safety and...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, handling complex substituted anilines like 5-Methyl-2-(3-methylphenoxy)aniline requires moving beyond basic safety data sheets. To ensure absolute laboratory safety and environmental compliance, we must understand the mechanistic toxicology of the compound to design a self-validating, fail-safe disposal protocol.
The following guide provides an authoritative, step-by-step operational plan for the containment, decontamination, and RCRA-compliant disposal of 5-Methyl-2-(3-methylphenoxy)aniline, grounded in its specific chemical properties.
Hazard Assessment & Mechanistic Causality
Before executing a disposal protocol, it is critical to understand why 5-Methyl-2-(3-methylphenoxy)aniline is handled with such strict precautions. The hazards are dictated by its molecular structure—an aniline ring coupled with a hydrophobic 3-methylphenoxy moiety.
Methemoglobinemia Risk: Like many aromatic amines, this compound is highly lipophilic and can be rapidly absorbed through the skin, gastrointestinal tract, and respiratory epithelium. Once absorbed, it undergoes hepatic clearance where cytochrome P450 enzymes N-oxygenate the aniline group to form active phenylhydroxylamine metabolites. These metabolites induce a "coupled oxidation" with oxyhemoglobin in erythrocytes, converting ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) to form methemoglobin (1)[1]. This severely impairs the blood's oxygen-transport capacity, leading to insidious hypoxia and cyanosis that can be delayed for hours after exposure (2)[2].
Environmental Persistence: The bulky, hydrophobic 3-methylphenoxy group decreases aqueous solubility and increases the compound's octanol-water partition coefficient. This makes it persistent in aquatic environments and highly toxic to aquatic life, strictly prohibiting any disposal via municipal sewer systems (3)[3].
Quantitative Data & Logistical Summary
To streamline your laboratory's waste management, all operational parameters for 5-Methyl-2-(3-methylphenoxy)aniline are summarized below.
Parameter
Specification
Causality / Rationale
Primary Hazard
Toxic / Methemoglobinemia Inducer
Hepatic N-oxygenation to phenylhydroxylamine impairs blood oxygen transport.
Prevents rapid dermal absorption and inhalation of aerosolized powders.
Spill Absorbent
Damp sand, vermiculite, or chemical pads
Binds hydrophobic powder/liquid without causing reactive aerosolization.
Decontamination Solvent
Ethanol or Methanol (followed by soap/water)
Solubilizes the highly hydrophobic 3-methylphenoxy moiety for complete surface removal.
Waste Classification
Toxic Organic, Halogen-Free (Potential F-codes if mixed)
Ensures proper segregation for RCRA-compliant high-temperature incineration.
Step-by-Step Disposal & Spill Response Protocol
The following methodology provides a self-validating system for handling spills and routine waste generation. Do not deviate from the solvent-to-aqueous wash sequence, as water alone will fail to decontaminate surfaces exposed to this chemical.
Step 1: Immediate Containment and PPE Donning
Upon generating waste or encountering a spill, immediately secure the area. Personnel must don double-layered nitrile gloves, a chemically resistant lab coat, safety goggles, and respiratory protection (especially if the compound is in a dry, aerosolizable powder form).
Step 2: State-Specific Absorption
For Solid/Powder Spills: Do not use a dry brush or standard sweeping methods, which will aerosolize the toxic dust. Gently cover the powder with an inert, damp absorbent material such as sand or vermiculite to bind the particles (4)[4]. Carefully scoop the mixture using a non-sparking tool into a chemically compatible, leak-proof container.
For Liquid Solutions: Apply chemical absorbent pads or vermiculite directly to the liquid. Allow full capillary absorption before transferring the material to the waste container.
Step 3: Biphasic Surface Decontamination
Because 5-Methyl-2-(3-methylphenoxy)aniline is highly hydrophobic, aqueous cleaning is ineffective.
Primary Wash: Wipe down all affected surfaces and equipment with an appropriate organic solvent (e.g., ethanol or methanol) to fully solubilize the chemical residue (4)[4].
Secondary Wash: Follow immediately with a robust soap and water wash to capture and remove the resulting solvent-chemical complexes. Dispose of all wipes as hazardous waste.
Step 4: RCRA-Compliant Segregation and Storage
Transfer all collected waste, including contaminated PPE and wipes, into a high-density polyethylene (HDPE) or glass container. Label the container explicitly as "Hazardous Waste: Toxic Organic, Halogen-Free." Under the EPA's Resource Conservation and Recovery Act (RCRA), if this compound is mixed with spent nonhalogenated solvents (e.g., toluene, methanol) during an experiment, the entire mixture may carry specific F-codes (e.g., F003, F005) and must be segregated accordingly (5)[5]. Store in a designated, well-ventilated secondary containment area.
Step 5: Final Destruction via Incineration
Do not attempt to neutralize or dispose of this chemical on-site. The EPA's Land Disposal Restrictions (LDR) strictly prohibit the land disposal of untreated hazardous organic wastes (6)[6]. The only self-validating, legally compliant method of final destruction is high-temperature incineration managed by a licensed hazardous waste contractor.
Operational Workflow Visualization
Workflow for the spill response, decontamination, and RCRA-compliant disposal of aniline derivatives.
References
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - EPA. U.S. Environmental Protection Agency. URL: [Link]
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc. Centers for Disease Control and Prevention. URL: [Link]
MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY. Arhiv za higijenu rada i toksikologiju. URL: [Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. U.S. Environmental Protection Agency. URL:[Link]
RCRA Organic Air Emission Standards for TSDFs and Generators | US EPA. U.S. Environmental Protection Agency. URL: [Link]
EPA HAZARDOUS WASTE CODES. Western Kentucky University. URL: [Link]
Personal Protective Equipment (PPE) & Handling Guide: 5-Methyl-2-(3-methylphenoxy)aniline
Executive Summary & Immediate Directive STOP. Before opening any container of 5-Methyl-2-(3-methylphenoxy)aniline, verify that your engineering controls are active.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Directive
STOP. Before opening any container of 5-Methyl-2-(3-methylphenoxy)aniline, verify that your engineering controls are active. This compound is a substituted aniline derivative. While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (phenoxyanilines) mandates handling as a High-Hazard Toxicant capable of inducing methemoglobinemia (blood toxicity) and severe skin sensitization.
Core Safety Doctrine: Treat this substance as if it possesses the highest toxicity of its class (Category 3 Acute Toxicity). Do not rely on the absence of a specific GHS flag to lower your safety standards.
Mandatory Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
Glove Material
Double Nitrile (0.11 mm min) or Silver Shield/Laminate for prolonged contact.
Respiratory
P100/OV Cartridge (if outside hood) or PAPR for spills.
Decontamination
10% Ascorbic Acid (Vitamin C) solution or dilute acetic acid followed by soap/water.
Hazard Identification & Risk Assessment (The "Why")
To build a self-validating safety system, you must understand the mechanism of toxicity. This ensures you are not just following rules, but actively managing risk.
The Aniline Mechanism (Methemoglobinemia)
Like its parent compound aniline, 5-Methyl-2-(3-methylphenoxy)aniline contains an aromatic amine group. Upon absorption (skin or inhalation), hepatic metabolism can N-hydroxylate the amine.
The Danger: The resulting metabolite oxidizes ferrous hemoglobin (
) to ferric methemoglobin ().
The Result:
cannot transport oxygen. This leads to "chemical asphyxiation."
Visual Cue: Cyanosis (blue lips/fingernails) is a late-stage symptom. Do not wait for symptoms.
Structural Implications (Phenoxy Group)
The addition of the 3-methylphenoxy group significantly increases the lipophilicity (LogP) of the molecule compared to simple aniline.
Impact on Safety: Increased lipophilicity facilitates rapid dermal absorption. Standard latex gloves offer zero protection . The chemical will permeate latex in seconds, acting as a silent carrier into the bloodstream.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways identified above.
Table 1: PPE Specifications by Task
PPE Component
Standard Handling (mg to g scale)
High Exposure / Spill Cleanup
Technical Rationale
Hand Protection
Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene.Change outer glove every 30 mins.
Laminate (Silver Shield/4H): Required for spill cleanup or immersion risk.Breakthrough time > 480 mins.
Aniline derivatives permeate thin nitrile. Double gloving creates a sacrificial layer and visual breach indicator.
Eye Protection
Chemical Splash Goggles (Indirect Vented).Safety glasses are insufficient.
Full Face Respirator or Goggles + Face Shield.
Vapors are irritating to mucous membranes. Liquid splash can cause corneal opacity.
Body Protection
Lab Coat (Cotton/Poly) + Chemical Apron (Tyvek/PVC).Closed-toe shoes (Leather/Composite).
Tyvek Coverall (Type 5/6) or Chem-Tape sealed sleeves.
Prevents "wicking" of liquid spills onto skin.
Respiratory
Fume Hood (Sash at 18").No respirator needed if hood is certified.
Proper removal of PPE is just as critical as wearing it. Contamination often occurs during the "doffing" phase when the outer surface of a glove touches bare skin.
Caption: Sequential workflow for donning and doffing PPE to prevent secondary contamination.
Weighing & Transfer Protocol
Objective: Minimize static generation and aerosolization.
Preparation: Place the analytical balance inside the fume hood or use a powder containment enclosure.
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/dry.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Decon: Immediately wipe the balance area with a paper towel dampened with methanol, then dispose of the towel as solid hazardous waste.
Synthesis Setup
Closed Systems: Prefer sealed glassware (Schlenk lines or septum-capped flasks) over open beakers.
Temperature: If heating is required, use a silicone oil bath with a temperature limit control. Avoid heating to dryness, as aniline derivatives can decompose exothermically.
Emergency Response & Disposal
Spill Response Logic
Scenario: You have spilled 500 mg of solid powder inside the hood.
Alert: Announce the spill. Do not leave the area unattended.
PPE Upgrade: If you are only wearing single gloves, double up immediately. Put on a face shield if there is a risk of splashing during cleanup.
Containment: Cover the powder with a wet paper towel (water or PEG-400) to prevent dust from becoming airborne.
Cleanup: Scoop up the wet material. Wipe the surface with 10% Ascorbic Acid or dilute vinegar (acid helps solubilize the aniline for removal), followed by soap and water.
Disposal: All cleanup materials go into "Hazardous Waste - Toxic/Solid."
First Aid (Specific to Anilines)
Skin Contact: Wash with Polyethylene Glycol 400 (PEG-400) if available (superior for lipophilic toxins), or copious soap and water for 15 minutes. Do not use alcohol (enhances absorption).
Eye Contact: Flush for 15 minutes.
Inhalation: Move to fresh air. If blue discoloration (cyanosis) appears on lips/nails, administer oxygen and seek medical attention immediately. Mention "Suspected Methemoglobinemia" to EMS.
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as this can cause fire/explosion.
Stream: High BTU incineration is the preferred disposal method.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Aniline Derivatives. PubChem.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]